Indole-15N
Description
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Structure
3D Structure
Properties
CAS No. |
40167-58-6 |
|---|---|
Molecular Formula |
C8H7N |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i9+1 |
InChI Key |
SIKJAQJRHWYJAI-QBZHADDCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C[15NH]2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
Indole-15N: A Technical Guide to Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Indole-15N, a crucial isotopically labeled compound for advanced research in chemistry, biology, and medicine. The strategic incorporation of the stable nitrogen-15 isotope enables detailed mechanistic studies, metabolic tracking, and enhanced characterization through various spectroscopic techniques.
Core Chemical and Physical Properties
This compound is a solid, isotopically labeled form of indole where the naturally occurring nitrogen-14 atom in the pyrrole ring is replaced by a nitrogen-15 isotope.[1] This substitution results in a mass shift of M+1, which is fundamental for its application in mass spectrometry-based analyses. The compound typically appears as colorless to yellowish scales, which may turn red upon exposure to light and air.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₇¹⁵N | |
| Molecular Weight | 118.14 g/mol | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥98% | |
| Physical Form | Solid | |
| CAS Number | 40167-58-6 | |
| Flash Point | 121 °C (closed cup) |
Spectroscopic Characterization
The primary advantage of this compound lies in its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus is NMR-active with a spin of 1/2, which provides sharper signals and allows for the determination of nitrogen-proton and nitrogen-carbon coupling constants, offering profound structural insights.
Key NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| ¹⁵N | -254.05 | CD₃CN |
Note: ¹⁵N NMR chemical shifts can vary depending on the solvent and reference standard.
One-dimensional and two-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, have been extensively used to characterize this compound. Techniques such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful for establishing direct N-H correlations, even at very low concentrations.
Synthesis of this compound
The synthesis of this compound is most prominently achieved through the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of a ¹⁵N-labeled arylhydrazine with an aldehyde or ketone. Isotopic labeling studies have definitively shown that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the indole ring.
An alternative synthetic route involves the use of ¹⁵N-labeled aniline, which can be converted to ¹⁵N-indole through a series of reactions including a Sandmeyer reaction, cyclization to isatin, and subsequent reduction.
Generalized Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol outlines the key steps for the synthesis of this compound starting from ¹⁵N-labeled phenylhydrazine.
1. Preparation of ¹⁵N-Phenylhydrazine:
-
Objective: To synthesize the key ¹⁵N-labeled starting material.
-
Methodology: A common approach is the diazotization of aniline with a ¹⁵N-labeled nitrite source (e.g., Na¹⁵NO₂) in the presence of a strong acid like HCl at low temperatures (0-5 °C) to form the corresponding diazonium salt. This is followed by reduction to yield ¹⁵N-phenylhydrazine.
2. Formation of the ¹⁵N-Phenylhydrazone:
-
Objective: To form the hydrazone intermediate.
-
Methodology: The synthesized ¹⁵N-phenylhydrazine is reacted with a suitable carbonyl compound (e.g., pyruvate, acetone) in a suitable solvent. This reaction typically proceeds under mild conditions.
3. Acid-Catalyzed Cyclization:
-
Objective: To induce the key cyclization and rearrangement to form the indole ring.
-
Methodology: The ¹⁵N-phenylhydrazone is treated with an acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid, or strong Brønsted acids like sulfuric acid. The reaction mixture is typically heated to facilitate the-sigmatropic rearrangement and subsequent cyclization.
4. Workup and Purification:
-
Objective: To isolate and purify the final this compound product.
-
Methodology: After the reaction is complete, the mixture is neutralized. The this compound is then extracted using an organic solvent. Purification is achieved through standard techniques such as column chromatography or recrystallization to obtain a product with high chemical and isotopic purity.
5. Analysis:
-
Objective: To confirm the identity and purity of the synthesized this compound.
-
Methodology: The final product is analyzed using mass spectrometry to confirm the M+1 mass shift and by ¹H, ¹³C, and ¹⁵N NMR spectroscopy to verify the structure and the position of the ¹⁵N label.
Visualizing the Synthesis: Fischer Indole Synthesis Workflow
The following diagrams illustrate the mechanistic pathway of the Fischer indole synthesis and a typical experimental workflow for an isotopic labeling study.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental Workflow for this compound Synthesis.
Applications in Research and Drug Development
The use of this compound is invaluable in various scientific disciplines. In drug development, it serves as a tracer to elucidate metabolic pathways and pharmacokinetic profiles of indole-containing drug candidates. In molecular biology and biochemistry, it is used to study protein structure and dynamics by incorporating ¹⁵N-labeled tryptophan, allowing for detailed NMR studies of protein-ligand interactions. Furthermore, in metabolomics, ¹⁵N labeling is a powerful tool for identifying and quantifying nitrogen-containing metabolites, such as monoterpene indole alkaloids in plants. The ability to track the fate of the ¹⁵N atom provides unambiguous identification of novel compounds in complex biological matrices.
References
The Role of Indole-15N in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-15N, a stable isotope-labeled form of the aromatic heterocyclic organic compound indole, serves as a powerful and versatile tool in a wide array of scientific research. Its primary utility lies in its application as a tracer for metabolic pathway analysis, a standard for quantitative proteomics, and a probe for nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and dynamics. This guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies and data presentation to facilitate its integration into research and development workflows.
Core Applications of this compound
The incorporation of the heavy isotope ¹⁵N in the indole ring allows researchers to distinguish it from its naturally abundant ¹⁴N counterpart, primarily through mass spectrometry (MS) and NMR spectroscopy. This fundamental principle underpins its use in several key research areas.
Metabolic Pathway Elucidation and Metabolomics
This compound is an invaluable tracer for dissecting metabolic pathways. By introducing ¹⁵N-labeled indole into a biological system, scientists can track its conversion into various downstream metabolites. This approach, often termed stable isotope-resolved metabolomics (SIRM), provides unambiguous insights into metabolic networks.[1][2][3]
A significant application is in the study of monoterpene indole alkaloids (MIAs) in plants.[4][5] Researchers use ¹⁵N labeling to identify and characterize novel MIAs. The mass shift between the unlabeled and the ¹⁵N-labeled metabolites in mass spectrometry data allows for the confident identification of nitrogen-containing compounds and the determination of the number of nitrogen atoms in their molecular formulas.
Experimental Workflow: Untargeted Metabolomics of MIAs in Catharanthus roseus
The following diagram outlines a typical workflow for the characterization of Monoterpene Indole Alkaloids using this compound labeling.
Experimental Protocol: ¹⁵N Labeling and Metabolite Extraction from C. roseus
-
Plant Cultivation: Catharanthus roseus plants are cultivated in a hydroponic system. The nutrient solution for the experimental group is supplemented with a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or K¹⁵NO₃), while the control group receives the corresponding ¹⁴N nutrients.
-
Harvesting and Extraction: After a defined period of growth to allow for the incorporation of the stable isotope, various plant tissues (leaves, stems, roots) are harvested, immediately frozen in liquid nitrogen to quench metabolic activity, and lyophilized. The dried tissue is then ground into a fine powder.
-
Metabolite Extraction: A polar solvent, such as 80% methanol, is added to the powdered tissue. The mixture is sonicated and then centrifuged to pellet the solid debris. The supernatant, containing the extracted metabolites, is collected.
-
LC-MS/MS Analysis: The unlabeled and ¹⁵N-labeled extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to collect both full scan MS and fragmentation (MS/MS) spectra.
-
Data Analysis: The resulting data is processed to identify features (metabolites) that show a characteristic mass shift between the control and labeled samples, confirming them as nitrogen-containing compounds. The magnitude of the mass shift reveals the number of nitrogen atoms in the molecule.
Table 1: Representative Mass Shift Data for a Hypothetical MIA
| Metabolite | Unlabeled Precursor Ion (m/z) | ¹⁵N-Labeled Precursor Ion (m/z) | Mass Shift (Da) | Number of Nitrogen Atoms |
| MIA-X | 355.1965 | 357.1905 | 1.994 | 2 |
Quantitative Proteomics
In quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used technique. While direct use of this compound is less common than labeled amino acids like arginine and lysine, the principle of metabolic labeling with ¹⁵N is central. Organisms, from microbes to mice, can be metabolically labeled by providing a ¹⁵N-enriched diet. This results in a "heavy" proteome that can be used as an internal standard for the accurate quantification of protein expression changes across different experimental conditions.
Logical Flow: Quantitative Proteomics using a ¹⁵N-labeled Standard
The diagram below illustrates the general principle of using a ¹⁵N-labeled proteome as an internal standard for quantitative proteomics.
Experimental Protocol: In-gel Protein Digestion for Mass Spectrometry
-
Protein Separation: Protein extracts from control and ¹⁵N-labeled samples are separated by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Band Excision: The gel is stained (e.g., with Coomassie Brilliant Blue), and corresponding protein bands are excised from both the control and labeled lanes.
-
Destaining and Reduction: The gel pieces are destained, and the proteins within are reduced with dithiothreitol (DTT) at 55°C to break disulfide bonds.
-
Alkylation: Cysteine residues are alkylated with iodoacetamide (IAA) in the dark at room temperature to prevent the reformation of disulfide bonds.
-
Digestion: The proteins are digested overnight at 37°C with a sequence-specific protease, most commonly trypsin.
-
Peptide Extraction: The resulting peptides are extracted from the gel pieces using a solution of 50% acetonitrile and 2.5% formic acid.
-
Sample Preparation for MS: The extracted peptides are dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
Table 2: Hypothetical SILAC Data for a Specific Peptide
| Protein | Peptide Sequence | Control (Light) Intensity | ¹⁵N Standard (Heavy) Intensity | Light/Heavy Ratio | Fold Change |
| Protein Y | VGYVSGWG | 1.2 x 10⁶ | 1.1 x 10⁶ | 1.09 | - |
| Protein Y (Treated) | VGYVSGWG | 3.5 x 10⁶ | 1.0 x 10⁶ | 3.50 | 3.21 |
NMR Spectroscopy
This compound is a crucial tool in NMR spectroscopy for studying the structure and dynamics of biomolecules, particularly proteins. The indole side chain of tryptophan residues can be selectively labeled with ¹⁵N. The ¹⁵N-¹H signals of the tryptophan indole are well-dispersed in NMR spectra, making them excellent probes for monitoring conformational changes in proteins, even in large and complex systems.
Signaling Pathway: Probing Protein Conformation with ¹⁵N-Tryptophan NMR
The following diagram illustrates the concept of using ¹⁵N-labeled tryptophan as a probe to study ligand-induced conformational changes in a receptor protein.
Experimental Protocol: Expression and Purification of a ¹⁵N-labeled Protein
-
Expression Vector: A plasmid containing the gene of interest is transformed into a suitable expression host, typically E. coli.
-
Growth in Minimal Media: The bacteria are grown in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl. To specifically label tryptophan residues, the medium can be supplemented with ¹⁵N-indole.
-
Protein Expression Induction: Protein expression is induced at an appropriate cell density and temperature.
-
Cell Lysis and Purification: The cells are harvested, lysed, and the protein of interest is purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.
-
NMR Sample Preparation: The purified, labeled protein is concentrated and exchanged into a suitable NMR buffer.
-
NMR Data Acquisition: A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired. This 2D NMR experiment correlates the chemical shifts of the ¹⁵N nucleus with its directly attached proton, providing a unique peak for each ¹⁵N-¹H pair in the protein.
Table 3: Representative ¹⁵N-¹H HSQC Chemical Shift Data for a Tryptophan Indole
| Protein State | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Unbound | 10.25 | 129.0 |
| Ligand-Bound | 10.48 | 127.5 |
The change in chemical shifts upon ligand binding indicates a change in the local chemical environment of the tryptophan residue, reflecting a conformational change in the protein.
Conclusion
This compound is a cornerstone of modern biochemical and pharmaceutical research. Its application as a stable isotope tracer enables the precise mapping of metabolic networks and the accurate quantification of proteomic changes. Furthermore, its use in NMR spectroscopy provides high-resolution insights into the structure and dynamics of proteins and other biomolecules. The methodologies and data presented in this guide highlight the versatility of this compound and provide a framework for its effective implementation in a variety of research settings.
References
- 1. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Indole-15N
An In-depth Technical Guide to the Physical and Chemical Properties of Indole-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a stable isotope-labeled form of indole. The incorporation of the nitrogen-15 (¹⁵N) isotope makes it an invaluable tool in various research applications, particularly in metabolic studies, drug development, and advanced analytical techniques such as NMR and mass spectrometry. This document details its fundamental properties, experimental protocols for its synthesis and analysis, and its significance in biological contexts.
Core Physical and Chemical Properties
This compound shares most of its physical and chemical characteristics with its unlabeled counterpart, with the primary difference being its increased molecular weight due to the ¹⁵N isotope.
General Properties
The fundamental identifying characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇¹⁵N | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][2][3] |
| CAS Number | 40167-58-6 | |
| Unlabeled CAS | 120-72-9 | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥98% | |
| Mass Shift | M+1 |
Physical Properties
The physical state and thermal properties of this compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | Light yellow to brown solid | |
| Form | Crystalline solid/scales | |
| Melting Point | 52-54 °C | |
| Boiling Point | 253-254 °C | |
| Flash Point | 121 °C (closed cup) | |
| Storage | Store at room temperature, away from light and moisture. |
Solubility Profile
Solubility is a key parameter for the use of this compound in biological assays and analytical chemistry.
| Solvent | Solubility | Reference |
| Water | Slightly soluble, ~0.19 g/100 mL at 20°C. Solubility increases in hot water. | |
| Organic Solvents | Readily soluble in ethanol, ether, benzene, chloroform, ethyl acetate, and propylene glycol. | |
| Other | Insoluble in glycerol and mineral oil. |
Spectroscopic Data
Spectroscopic data is fundamental for the structural confirmation and quantification of this compound.
| Technique | Key Findings and Data | Reference |
| NMR Spectroscopy | ¹H, ¹³C, and ¹⁵N NMR spectra have been extensively studied. The ¹⁵N chemical shift was measured at -254.05 ppm. Spin-spin coupling constants and isotopic chemical shifts of ¹³C nuclei have been determined, providing valuable structural information. | |
| Mass Spectrometry | Used as an internal standard for quantitative analysis by GC-MS or LC-MS. The M+1 mass shift is a key identifier. It is used in metabolomics to trace the fate of nitrogen atoms and unambiguously identify molecular formulas of indole-containing metabolites. |
Experimental Protocols and Methodologies
The synthesis and analysis of this compound require specific and detailed experimental procedures.
Synthesis of this compound
A common method for synthesizing selectively labeled [¹⁵N]indole involves several steps to ensure high chemical and isotopic purity. The Fischer indole synthesis is a widely recognized method for creating the indole ring structure.
Workflow for a Representative Synthesis: A generalized workflow starting from ¹⁵N-labeled ammonia is described below.
References
Indole-15N: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Indole-15N. The information herein is critical for maintaining the chemical and isotopic integrity of this valuable compound in research and development settings. This guide summarizes key stability data, details experimental protocols for stability assessment, and provides visual representations of relevant workflows.
Core Stability and Storage Recommendations
This compound, an isotopically labeled form of indole, is a crucial tool in metabolic research, drug development, and environmental studies. Its stability is paramount for obtaining accurate and reproducible results. The stability of this compound is primarily governed by the inherent chemical properties of the indole molecule itself. The 15N isotope is stable and does not undergo radioactive decay. The primary concerns for its stability are chemical degradation and, to a lesser extent, isotopic exchange.
General recommendations for the storage of isotopically labeled compounds emphasize protection from light, moisture, and extreme temperatures. For nitrogen-15 labeled compounds, chemical degradation of the parent molecule is the main concern, as the isotopic stability is generally high.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage. -20°C to -80°C for long-term storage. | Lower temperatures slow down the rate of chemical degradation.[1][2] |
| Light | Store in amber or opaque containers. Protect from direct light. | Indole is known to be light-sensitive and can change color (turning red or dark) upon exposure.[3][4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, as indole can be air-sensitive. |
| Moisture | Store in a dry, well-sealed container. For hygroscopic materials, use a desiccator. | To prevent hydrolysis and other moisture-mediated degradation. |
| Form | Solid (crystalline) form is preferable to solutions for long-term storage. | Solvents can participate in degradation reactions. If in solution, use aprotic solvents and store at low temperatures. |
Chemical Stability and Degradation Profile
Indole is a stable aromatic molecule but can be susceptible to degradation under certain conditions. The primary degradation pathways involve oxidation and hydroxylation.
Key Degradation Pathways:
-
Oxidation: Exposure to air and light can lead to oxidation. Strong oxidizing agents should be avoided.
-
Hydroxylation: In biological or certain chemical environments, indole can be hydroxylated to form intermediates like oxindole and isatin. These can be further degraded through ring-cleavage to form compounds such as anthranilic acid.
-
Acid/Base Conditions: While generally stable, extreme pH conditions can promote degradation. Nitrosation can occur under acidic conditions in the presence of nitrite.
Table 2: Summary of Indole Degradation Products
| Degradation Pathway | Key Intermediates/Products | Reference |
| Microbial/Metabolic | Oxindole, Isatin, Indoxyl, Anthranilic Acid | |
| Ozonation | 3-methylindole, Hydroxylated indoles, Isatoic acid | |
| Nitrosation | N-nitroso indoles |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for experimental use, it is crucial to perform stability-indicating studies. A forced degradation study is a common approach to identify potential degradation products and establish the stability-indicating capability of analytical methods.
Forced Degradation Protocol for this compound
This protocol outlines the conditions for stress testing of this compound. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of this compound.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1M hydrochloric acid.
-
Incubate at 60°C for a specified period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1M sodium hydroxide.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for a specified period.
-
Withdraw samples at time points for analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound and an aliquot of the stock solution in a temperature-controlled oven at 80°C.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a sample of solid this compound and an aliquot of the stock solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Analytical Method for Stability Testing
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and effective technique.
Typical HPLC-UV/MS Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV Detector: Monitor at a wavelength where indole has significant absorbance (e.g., 280 nm).
-
Mass Spectrometer: Use electrospray ionization (ESI) in positive mode to monitor for the parent ion of this compound and potential degradation products.
-
-
Injection Volume: 10 µL.
Logical Workflow for Method Development
References
A Technical Guide to the Isotopic Enrichment of Commercial Indole-15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available Indole-15N. It includes a summary of typical enrichment levels, detailed experimental methodologies for their determination, and a discussion of the application of this compound in tracing metabolic pathways.
Introduction
This compound is a stable isotope-labeled version of indole, a key signaling molecule in various biological processes. The incorporation of the heavy nitrogen isotope (¹⁵N) allows researchers to trace the metabolic fate of indole and its derivatives in complex biological systems without the use of radioactive isotopes. This makes it an invaluable tool in drug development and metabolic research, particularly in studies involving tryptophan metabolism and the gut microbiome. The precise knowledge of the isotopic enrichment level is critical for the accuracy and reliability of quantitative studies using this compound as an internal standard or tracer.
Isotopic Enrichment Levels of Commercial this compound
Commercially available this compound is typically offered at high levels of isotopic enrichment. This ensures a strong and distinct signal in mass spectrometry-based analyses, allowing for clear differentiation from the naturally abundant ¹⁴N-indole. The chemical purity of these products is also a critical parameter for experimental success.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Enrichment Level | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | Indole (¹⁵N, 98%+) | NLM-792 | 98%+ atom % ¹⁵N | 98% |
| Sigma-Aldrich (Merck) | Indole-¹⁵N | 40167-58-6 | 98 atom % ¹⁵N | 98% (CP) |
| MedchemExpress | Indole-¹⁵N | HY-130939S | 98.0% | >98% |
Table 1: Summary of Commercially Available this compound. This table provides a snapshot of typical isotopic enrichment levels and chemical purities for this compound from prominent chemical suppliers. "CP" denotes chemically pure.
Determination of Isotopic Enrichment
The accurate determination of the ¹⁵N enrichment level is paramount for quantitative applications. The primary analytical techniques employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Protocol 1: Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the gold standard for high-precision isotope ratio measurements. The general workflow involves the complete combustion of the sample into simple gases, followed by their separation and isotopic analysis.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-2 mg) is encapsulated in a tin or silver capsule.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically >1000 °C) of an elemental analyzer. The indole is combusted in the presence of oxygen, converting all nitrogen into nitrogen gas (N₂).
-
Reduction and Gas Purification: The resulting gases are passed over a reduction column (e.g., copper) to convert nitrogen oxides (NOx) to N₂. Water and carbon dioxide are subsequently removed using chemical traps.
-
Gas Chromatography: The purified N₂ gas is carried by a helium stream into a gas chromatograph for separation from other potential combustion byproducts.
-
Mass Spectrometry: The N₂ gas enters the ion source of the IRMS. The gas is ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z). The instrument simultaneously measures the ion beams corresponding to ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30).
-
Data Analysis: The isotopic enrichment is calculated from the measured ratios of the different N₂ isotopologues.
Figure 1: Experimental workflow for IRMS analysis of this compound. This diagram illustrates the sequential steps from sample combustion to the final determination of the isotopic enrichment level.
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used to determine isotopic enrichment, particularly for verifying the identity and purity of the labeled compound.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography: An aliquot of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the indole from any potential impurities based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the indole elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., electron ionization - EI). The molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of the this compound will show a molecular ion peak at m/z 118 (C₈H₇¹⁵N)⁺, while unlabeled indole will have a molecular ion at m/z 117 (C₈H₇¹⁴N)⁺. The relative intensities of these peaks are used to calculate the isotopic enrichment.
Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can confirm the position of the ¹⁵N label and provide information about the isotopic purity.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Spectroscopy: A ¹H-¹⁵N HSQC experiment is performed on a high-field NMR spectrometer. This two-dimensional experiment shows correlations between protons and the nitrogen atom to which they are coupled.
-
Data Analysis: The presence of a cross-peak in the ¹H-¹⁵N HSQC spectrum at the expected chemical shifts for the indole N-H proton and the ¹⁵N nucleus confirms the successful labeling. The absence of a corresponding signal in a spectrum of an unlabeled standard, or the presence of a very weak signal, indicates high isotopic enrichment.
Application of this compound in Tracing Metabolic Pathways
This compound is a powerful tool for elucidating the complex metabolic pathways of tryptophan, an essential amino acid. Tryptophan metabolism is a central hub for the production of a wide array of bioactive molecules that influence physiological processes, including immune responses and neurotransmission.
Tryptophan Metabolism Pathways
Tryptophan can be metabolized through several key pathways, including the kynurenine pathway and the indole pathway (mediated by gut microbiota). This compound can be used to trace the flow of nitrogen from tryptophan into various downstream metabolites.
Figure 2: Tryptophan metabolism and the role of this compound as a tracer. This diagram shows how Indole-¹⁵N can be used to trace the fate of tryptophan through the host's kynurenine pathway and the gut microbiota's indole pathway, and their subsequent effects on host signaling.
Aryl Hydrocarbon Receptor (AHR) Signaling
Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in regulating immune responses at mucosal surfaces. By using this compound, researchers can track the extent to which microbially-produced indole engages with the AHR and influences downstream signaling cascades, such as the production of interleukin-22 (IL-22), which is important for gut homeostasis.
Figure 3: Aryl Hydrocarbon Receptor (AHR) signaling pathway. This diagram illustrates how indole, traced with ¹⁵N, can activate the AHR, leading to the transcription of target genes involved in the immune response.
Conclusion
Commercial this compound is a high-purity, high-enrichment stable isotope-labeled compound that is essential for advanced research in drug development and metabolism. The accurate determination of its isotopic enrichment, primarily through IRMS, is a critical quality control step that ensures the reliability of quantitative data. The use of this compound as a tracer has been instrumental in unraveling the complex and interconnected pathways of tryptophan metabolism, providing valuable insights into the host-microbiome interface and its impact on human health and disease.
Spectroscopic Profile of Indole-15N: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for Indole-15N, a critical isotopically labeled compound for advanced research in molecular interactions, reaction mechanisms, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who utilize spectroscopic techniques for structural elucidation and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. The data presented below, obtained in deuterated acetonitrile (CD3CN), provides precise chemical shifts for ¹H, ¹³C, and the labeled ¹⁵N nucleus, as well as key spin-spin coupling constants.
NMR Data Tables
Table 1: ¹H and ¹⁵N NMR Chemical Shifts and Coupling Constants for this compound in CD3CN [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) | ¹H-¹⁵N Coupling Constants (J, Hz) |
| 1 (N-H) | 8.12 | - | ¹J(¹⁵N,¹H) = -99.8 |
| 2 | 7.15 | ³J(H2,H3) = 3.2 | ²J(¹⁵N,H2) = -13.8 |
| 3 | 6.51 | ³J(H3,H2) = 3.2 | ²J(¹⁵N,H3) = -10.5 |
| 4 | 7.63 | ³J(H4,H5) = 8.1 | ³J(¹⁵N,H4) = -1.9 |
| 5 | 7.11 | ³J(H5,H4) = 8.1, ³J(H5,H6) = 7.1 | ⁴J(¹⁵N,H5) = <0.5 |
| 6 | 7.19 | ³J(H6,H5) = 7.1, ³J(H6,H7) = 8.2 | ⁴J(¹⁵N,H6) = <0.5 |
| 7 | 7.50 | ³J(H7,H6) = 8.2 | ³J(¹⁵N,H7) = -3.8 |
Table 2: ¹³C NMR Chemical Shifts and ¹³C-¹⁵N Coupling Constants for this compound in CD3CN [1]
| Carbon Atom | ¹³C Chemical Shift (δ, ppm) | ¹J(¹³C,¹⁵N) (Hz) | ²J(¹³C,¹⁵N) (Hz) |
| C-2 | 125.68 | -13.0 | - |
| C-3 | 102.35 | - | -2.55 |
| C-3a | 128.94 | - | -4.80 |
| C-4 | 121.14 | - | -1.18 |
| C-5 | 120.16 | - | +0.15 |
| C-6 | 122.30 | - | -2.02 |
| C-7 | 112.16 | - | -1.63 |
| C-7a | 136.98 | -15.36 | - |
Experimental Protocol: NMR Spectroscopy[1]
¹H, ¹³C, and ¹⁵N NMR spectra were acquired on a Bruker AV-600 spectrometer operating at frequencies of 600 MHz for ¹H, 151 MHz for ¹³C, and 61 MHz for ¹⁵N.[1] A sample of this compound was prepared as a 0.25 M solution in CD3CN (99.8% D) in a 5-mm NMR tube. Tetramethylsilane (TMS) was used as the internal standard for ¹H and ¹³C NMR spectra, while liquid ammonia was used as the external reference for ¹⁵N NMR spectra.[1] Standard pulse sequences were used for one-dimensional and two-dimensional (COSY, HSQC, HMBC) experiments at a temperature of 303 K.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of molecules. For this compound, the most significant change compared to its unlabeled counterpart is expected in the N-H stretching frequency due to the increased mass of the nitrogen atom.
Predicted IR Data
Table 3: Key IR Vibrational Frequencies for Indole (Unlabeled) and Predicted Shift for this compound
| Vibrational Mode | Indole (¹⁴N) Frequency (cm⁻¹) | Predicted Indole-¹⁵N Frequency (cm⁻¹) |
| N-H Stretch | ~3406 | ~3391 - 3396 |
| Aromatic C-H Stretch | 3022 - 3049 | No significant change |
| Aromatic C=C Stretch | 1508 - 1577 | No significant change |
| C-C (in ring) Stretch | 1456 - 1616 | Minor shifts possible |
| =C-H Bending | 609 - 744 | Minor shifts possible |
Experimental Protocol: FT-IR Spectroscopy
FT-IR spectra of indole are typically recorded on a Fourier Transform Infrared spectrometer with a resolution of ±1 cm⁻¹. For solid samples, a common method involves preparing a KBr pellet containing a small amount of the sample. The spectrum is then recorded over the mid-IR range, typically 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and providing structural clues.
Mass Spectrometry Data
The mass spectrum of this compound was recorded using electron impact (EI) ionization at 70 eV. The key feature of the mass spectrum of this compound is the molecular ion peak (M⁺), which is shifted by one mass unit compared to unlabeled indole.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Intensity | Notes |
| [M]⁺ | 118 | High | Molecular ion of this compound. The calculated m/z is 118.0622. The molecular ion for unlabeled indole is 117. |
| [M-HCN]⁺ | 91 | Moderate | Loss of hydrogen cyanide. |
| [M-H¹³CN]⁺ | 90 | Moderate | Loss of hydrogen cyanide containing ¹³C. |
| C₆H₅⁺ | 77 | Low | Phenyl cation. |
Note: The fragmentation pattern is predicted to be very similar to that of unlabeled indole, with the corresponding mass shifts for nitrogen-containing fragments.
Experimental Protocol: Mass Spectrometry
The electron-impact mass spectrum can be recorded on a standard mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons at an energy of 70 eV. The resulting ions are then accelerated and separated based on their mass-to-charge ratio, and a detector records their abundance.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides a foundational dataset for researchers working with this compound. For more in-depth analysis or specific applications, consulting the primary literature is recommended.
References
In-Depth Technical Guide to the Safe Handling of Indole-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Indole-15N, a stable isotope-labeled compound used in advanced research applications. The following sections detail toxicological data, handling procedures, and experimental protocols to ensure the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is an isotopically labeled form of indole, where the naturally occurring nitrogen-14 (¹⁴N) atom is replaced with a nitrogen-15 (¹⁵N) isotope. This labeling is non-radioactive and is utilized in metabolic studies, protein structure determination, and mechanistic investigations.
| Property | Value |
| Chemical Formula | C₈H₇¹⁵N |
| Molecular Weight | 118.14 g/mol [1] |
| Appearance | White to off-white solid/crystalline powder[2] |
| CAS Number | 40167-58-6[1] |
| Melting Point | 51 - 54 °C[1] |
| Boiling Point | 253 - 254 °C[1] |
| Solubility | Soluble in hot alcohol, ethanol, DMSO, and dimethylformamide. Insoluble in chloroform. |
Hazard Identification and Safety Precautions
This compound shares the same chemical hazards as its unlabeled counterpart. It is classified as harmful and toxic.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 3)
-
Skin Irritation (Category 2)
-
Serious Eye Damage (Category 1)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
Acute aquatic toxicity (Category 1)
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H400: Very toxic to aquatic life.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
Quantitative Safety Data
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for Indole or this compound, the following toxicological data for unlabeled indole should be used to guide risk assessment.
| Parameter | Value | Species | Route | Reference |
| LD₅₀ (Lethal Dose, 50%) | 1000 mg/kg | Rat | Oral | |
| LD₅₀ (Lethal Dose, 50%) | 790 mg/kg | Rabbit | Dermal | |
| EC₅₀ (Median Effective Concentration) | 1 mg/L (48h) | Daphnia magna (Water flea) | Aquatic | |
| EC₅₀ (Median Effective Concentration) | 9.42 mg/L (96h) | Scenedesmus acuminatus (Green algae) | Aquatic |
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct light and incompatible materials such as strong oxidizing agents, iron, and iron salts.
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not allow the substance to enter drains or waterways.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound = 118.14 g/mol
-
For 1 mL of a 10 mM solution, the required mass is:
-
Mass (g) = 0.010 mol/L * 0.001 L * 118.14 g/mol = 0.0011814 g = 1.18 mg
-
-
-
Weighing:
-
In a chemical fume hood, carefully weigh 1.18 mg of this compound into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the tube until the solid is completely dissolved.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Metabolic Labeling of Mammalian Cells with this compound
This protocol provides a general procedure for tracing the metabolic fate of indole in a mammalian cell culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in culture plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) until the cells are well-attached.
-
-
Treatment:
-
Prepare the treatment medium by diluting the 10 mM this compound stock solution into the complete culture medium to the desired final concentration (e.g., 10-100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for the uptake and metabolism of this compound.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for downstream analysis (e.g., LC-MS/MS) to identify and quantify ¹⁵N-labeled metabolites.
-
Visualizations
Tryptophan Metabolism by Gut Microbiota
The following diagram illustrates the metabolic pathway of tryptophan by gut microbiota, leading to the production of indole and other derivatives. This compound can be used as a tracer to study this pathway.
Caption: Tryptophan metabolism by gut microbiota.
Experimental Workflow for Metabolic Labeling
This diagram outlines the key steps in a typical metabolic labeling experiment using this compound in cell culture.
Caption: Workflow for a cell-based metabolic labeling experiment.
References
Methodological & Application
Application Notes and Protocols for Indole-15N in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Indole-15N labeling in Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on leveraging the unique properties of the tryptophan indole side chain as a sensitive probe for studying protein structure, dynamics, and interactions.
Introduction
Isotope labeling with Nitrogen-15 (15N) is a cornerstone of modern biomolecular NMR spectroscopy. Specifically, labeling the indole side chain of tryptophan residues provides a powerful tool for investigating protein-ligand interactions, conformational changes, and protein dynamics. The indole 15N-1H group gives rise to well-resolved signals in 2D 1H-15N correlation spectra, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, making it an excellent reporter of the local chemical environment.[1] This is particularly valuable in large proteins or complex systems where extensive backbone resonance assignment is challenging.
Application 1: Probing Protein-Ligand Interactions via Chemical Shift Perturbation (CSP)
One of the most widespread applications of this compound NMR is the characterization of protein-ligand interactions through Chemical Shift Perturbation (CSP) analysis, also known as chemical shift mapping.[2][3] By monitoring the changes in the chemical shifts of the indole 15N-1H signals upon titration with a ligand, researchers can identify the binding site, determine the dissociation constant (Kd), and gain insights into the binding mode.
Quantitative Data Presentation
The following table presents example data for chemical shift perturbations observed for a tryptophan residue upon ligand binding. The weighted average chemical shift perturbation (Δδ_avg) is calculated using the formula:
Δδ_avg = √[ (Δδ_H)^2 + (α * Δδ_N)^2 ]
where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.14-0.2) to account for the different chemical shift ranges of 1H and 15N.[4]
| Ligand Concentration (µM) | Tryptophan Residue | 1H Chemical Shift (ppm) | 15N Chemical Shift (ppm) | Δδ_H (ppm) | Δδ_N (ppm) | Δδ_avg (ppm) |
| 0 | Trp48 | 10.25 | 129.00 | 0.00 | 0.00 | 0.00 |
| 50 | Trp48 | 10.28 | 129.15 | 0.03 | 0.15 | 0.05 |
| 100 | Trp48 | 10.31 | 129.30 | 0.06 | 0.30 | 0.09 |
| 200 | Trp48 | 10.35 | 129.50 | 0.10 | 0.50 | 0.14 |
| 500 | Trp48 | 10.40 | 129.75 | 0.15 | 0.75 | 0.21 |
| 1000 | Trp48 | 10.42 | 129.85 | 0.17 | 0.85 | 0.24 |
Note: This is example data and will vary depending on the specific protein-ligand system.
Experimental Protocol: 15N-HSQC Titration
This protocol outlines the steps for a typical 15N-HSQC titration experiment to study protein-ligand interactions.
1. Protein Expression and 15N-Labeling:
-
Uniform 15N-Labeling: Express the protein of interest in E. coli grown in M9 minimal medium where the sole nitrogen source is 15NH4Cl.
-
Selective 15N-Tryptophan Labeling: To selectively label tryptophan residues, express the protein in a minimal medium containing a mixture of 19 unlabeled amino acids and 15N-labeled tryptophan. Alternatively, for cost-effective labeling, 15N-indole can be added to the culture medium, which E. coli will use to synthesize 15N-tryptophan.[5]
2. Sample Preparation:
-
Purify the 15N-labeled protein to >95% purity.
-
Prepare the NMR sample by buffer exchanging the protein into a suitable NMR buffer (e.g., 20 mM MES, pH 6.5, 50 mM NaCl). The final protein concentration should typically be in the range of 50-200 µM.
-
Add 5-10% D2O to the sample for the spectrometer lock.
-
Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.
3. NMR Data Acquisition:
-
Acquire a reference 2D 1H-15N HSQC spectrum of the 15N-labeled protein in the absence of the ligand.
-
Perform a stepwise titration by adding small aliquots of the concentrated ligand stock solution to the protein sample.
-
After each addition, gently mix the sample and allow it to equilibrate before acquiring another 2D 1H-15N HSQC spectrum.
-
Continue the titration until the chemical shifts of the affected residues no longer change, indicating saturation of the binding site.
4. Data Processing and Analysis:
-
Process the acquired 2D NMR spectra using appropriate software (e.g., NMRPipe, TopSpin).
-
Overlay the series of HSQC spectra to visualize the chemical shift perturbations.
-
For each titration point, measure the 1H and 15N chemical shifts of the tryptophan indole resonance(s).
-
Calculate the weighted average chemical shift perturbation (Δδ_avg) for each titration point.
-
Plot Δδ_avg as a function of the ligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Application 2: Investigating Protein Dynamics with Relaxation Dispersion NMR
Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR is a powerful technique for studying protein conformational dynamics on the microsecond to millisecond timescale. By selectively labeling tryptophan residues with 15N, these experiments can provide site-specific information about the kinetics and thermodynamics of conformational exchange processes that are often crucial for protein function, such as enzyme catalysis and allosteric regulation.
Quantitative Data Presentation
The following table shows example relaxation dispersion data for a tryptophan residue undergoing conformational exchange. The effective transverse relaxation rate (R2,eff) is measured at various CPMG frequencies (νCPMG).
| νCPMG (Hz) | Tryptophan Residue | R2,eff (s⁻¹) | Error (s⁻¹) |
| 50 | Trp72 | 15.2 | 0.5 |
| 100 | Trp72 | 13.8 | 0.4 |
| 200 | Trp72 | 11.5 | 0.3 |
| 400 | Trp72 | 9.8 | 0.3 |
| 600 | Trp72 | 9.1 | 0.2 |
| 800 | Trp72 | 8.8 | 0.2 |
| 1000 | Trp72 | 8.7 | 0.2 |
Note: This is example data and will vary depending on the specific protein and its dynamic properties.
Experimental Protocol: 15N CPMG Relaxation Dispersion
This protocol provides a general workflow for conducting a 15N CPMG relaxation dispersion experiment.
1. Protein Expression and Labeling:
-
Prepare a uniformly 15N-labeled or selectively 15N-Tryptophan-labeled protein sample as described in the previous protocol. For larger proteins (>25 kDa), deuteration is often recommended to reduce relaxation and improve spectral quality.
2. Sample Preparation:
-
Prepare a concentrated NMR sample (typically 0.5-1 mM) in a suitable NMR buffer.
-
Ensure the sample is stable for the duration of the NMR experiments, which can be lengthy.
3. NMR Data Acquisition:
-
Set up a series of 2D 1H-15N correlation experiments with a CPMG pulse train applied during the constant-time evolution period.
-
Acquire a set of spectra with varying CPMG frequencies (νCPMG), typically ranging from ~50 Hz to ~1000 Hz.
-
A reference spectrum with no CPMG period should also be acquired to determine the initial intensity.
4. Data Processing and Analysis:
-
Process all 2D spectra uniformly.
-
For each tryptophan indole resonance, extract the peak intensities at each νCPMG.
-
Calculate the effective transverse relaxation rate (R2,eff) for each νCPMG using the following equation: R2,eff = - (1 / T) * ln(I(νCPMG) / I₀) where T is the constant-time relaxation delay, I(νCPMG) is the peak intensity at a given CPMG frequency, and I₀ is the reference peak intensity.
-
Plot R2,eff versus νCPMG to generate a relaxation dispersion profile.
-
Fit the dispersion profiles to appropriate models (e.g., a two-state exchange model) using software like NESSY to extract kinetic parameters such as the exchange rate (kex), the populations of the exchanging states (pA and pB), and the chemical shift difference between the states (Δω).
Application 3: Structural Studies of Membrane Proteins
Tryptophan residues are often found at the interface between the hydrophobic core of a membrane and the aqueous solvent. This makes the indole 15N-1H group an excellent probe for studying the structure and topology of membrane proteins. Transverse Relaxation-Optimized Spectroscopy (TROSY)-based HSQC experiments are particularly useful for large membrane protein complexes, as they result in significantly sharper lines and improved spectral quality.
Experimental Protocol: 15N-TROSY-HSQC for Membrane Proteins
1. Protein Expression and Labeling:
-
Express the membrane protein with uniform 15N-labeling and, ideally, deuteration in a suitable expression system (e.g., E. coli).
-
Selective 15N-tryptophan labeling can be employed to simplify spectra.
2. Sample Preparation:
-
Purify the labeled membrane protein.
-
Reconstitute the protein into a membrane-mimetic environment, such as micelles, bicelles, or nanodiscs. The choice of the membrane mimetic is crucial and needs to be optimized for each protein.
-
The final NMR sample should be a clear, non-viscous solution.
3. NMR Data Acquisition:
-
Acquire a 2D 1H-15N TROSY-HSQC spectrum. The TROSY pulse sequence selects for the most slowly relaxing component of the multiplet, resulting in narrower linewidths for large molecules.
-
Optimize acquisition parameters, such as the number of scans and acquisition times, to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Process the TROSY spectrum.
-
The chemical shifts of the tryptophan indole 15N-1H signals provide information about their local environment. For example, residues exposed to the aqueous phase will have different chemical shifts compared to those buried within the hydrophobic membrane core.
-
Paramagnetic relaxation enhancement (PRE) experiments, using a soluble or lipid-attached paramagnetic probe, can be used in conjunction with 15N-TROSY-HSQC to determine the depth of insertion of tryptophan residues within the membrane.
Conclusion
The selective or uniform labeling of tryptophan indole groups with 15N provides a versatile and powerful approach for a wide range of NMR studies. From elucidating the details of protein-ligand interactions to characterizing the complex dynamics of large proteins and membrane-embedded systems, this compound NMR offers invaluable insights at atomic resolution, making it an essential tool for researchers in academia and the pharmaceutical industry.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 15N-Labeling of Tryptophan in Mammalian Cell Culture using 15N-L-Tryptophan
Topic: 15N-Labeling of Tryptophan in Mammalian Cell Culture using 15N-L-Tryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling of amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics, enabling the analysis of protein expression, turnover, and post-translational modifications. Tryptophan, an essential amino acid in mammals, is of particular interest due to its unique structural and functional roles in proteins. Unlike bacteria and plants, mammalian cells lack the enzyme tryptophan synthase and therefore cannot synthesize tryptophan from indole.[1][2] Consequently, for isotopic labeling of tryptophan in mammalian cell culture, it is necessary to supply 15N-labeled L-tryptophan in the growth medium.[3][4][5]
This application note provides a detailed protocol for the metabolic labeling of proteins with 15N-L-tryptophan in mammalian cell lines. The incorporation of 15N-L-tryptophan allows for the differentiation and quantification of proteins from different cell populations by mass spectrometry. This method is crucial for studies involving protein dynamics, drug-target engagement, and biomarker discovery.
Principle of the Method
The methodology is based on the replacement of natural (14N) L-tryptophan with 15N-L-tryptophan in the cell culture medium. As cells proliferate and synthesize new proteins, the heavy isotope-labeled tryptophan is incorporated into the proteome. By comparing the mass spectra of peptides from labeled and unlabeled cell populations, relative protein abundance can be accurately determined. For optimal incorporation and to avoid competition from unlabeled tryptophan, it is recommended to use a tryptophan-depleted medium supplemented with 15N-L-tryptophan. The efficiency of incorporation can be assessed by mass spectrometry to ensure accurate quantitative analysis.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| Mammalian Cell Line (e.g., HEK293, HeLa, CHO) | ATCC | Various |
| Tryptophan-free DMEM or RPMI-1640 | Thermo Fisher Scientific | 21094018 |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |
| 15N-L-Tryptophan | Cambridge Isotope Laboratories | NLM-1208 |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific | 15140122 |
| L-Glutamine (200 mM) | Thermo Fisher Scientific | 25030081 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Cell Lysis Buffer (e.g., RIPA buffer) | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
Experimental Workflow
The overall workflow for 15N-labeling of tryptophan in mammalian cell culture consists of cell culture adaptation, labeling, harvesting, protein extraction, and analysis.
Caption: Experimental workflow for 15N-Tryptophan labeling in mammalian cells.
Detailed Experimental Protocol
Cell Culture and Adaptation
-
Culture the mammalian cell line of choice in standard complete growth medium until the desired cell number is reached. Ensure the cells are healthy and in the logarithmic growth phase.
-
To maximize the incorporation of 15N-L-tryptophan, it is advisable to adapt the cells to a tryptophan-free medium. This can be done by passaging the cells in a medium containing a progressively lower concentration of normal tryptophan over several passages. However, for many cell lines, direct transfer to the labeling medium is also possible.
15N-L-Tryptophan Labeling
-
Prepare the labeling medium: To 500 mL of tryptophan-free DMEM or RPMI-1640, add:
-
50 mL of dialyzed Fetal Bovine Serum (10% final concentration)
-
5 mL of Penicillin-Streptomycin (1X final concentration)
-
5 mL of L-Glutamine (2 mM final concentration)
-
The desired amount of 15N-L-Tryptophan (typically the same concentration as in standard medium, e.g., 16 mg/L for DMEM).
-
-
Seed the cells in the prepared labeling medium at a density appropriate for the cell line.
-
Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the 15N-L-tryptophan into the cellular proteome. This typically takes 7-14 days, depending on the cell doubling time.
-
Monitor the cells regularly for viability and growth.
Cell Harvesting and Protein Extraction
-
Once the cells have reached the desired confluency or density, aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, detach them using trypsin-EDTA, then neutralize with medium and centrifuge to pellet the cells. For suspension cells, directly centrifuge to pellet.
-
Wash the cell pellet again with ice-cold PBS and centrifuge.
-
Lyse the cell pellet with an appropriate lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
Protein Quantification and Preparation for Mass Spectrometry
-
Determine the protein concentration of the lysate using a BCA protein assay or a similar method.
-
The protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or proteomic analysis.
-
For proteomic analysis, proteins can be digested in-solution or after separation by SDS-PAGE (in-gel digestion) using an enzyme such as trypsin.
Mass Spectrometry and Data Analysis
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass shift corresponding to the incorporation of 15N in tryptophan-containing peptides will be observed.
-
Use appropriate software to identify and quantify the relative abundance of labeled and unlabeled peptides. This allows for the determination of changes in protein expression levels between different experimental conditions.
Quantification of Labeling Efficiency
The efficiency of 15N-L-tryptophan incorporation can be determined by analyzing the isotopic distribution of known tryptophan-containing peptides by mass spectrometry. The percentage of incorporation is a critical parameter for accurate quantification.
| Peptide Sequence | Number of Tryptophan Residues | Expected Mass Shift (Da) per 15N | Observed Incorporation Efficiency (%) |
| Example Peptide 1 | 1 | +1 | >98% |
| Example Peptide 2 | 2 | +2 | >98% |
Note: The actual mass shift will depend on the number of nitrogen atoms in the tryptophan side chain labeled with 15N. For indole-15N labeled tryptophan, the mass shift per tryptophan residue is +1 Da.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Cell Viability or Slow Growth | Toxicity of 15N-L-tryptophan or impurities. | Ensure high purity of the labeled amino acid. Optimize the concentration of 15N-L-tryptophan. |
| Depletion of other essential nutrients in the dialyzed serum. | Supplement the medium with essential nutrients if necessary. | |
| Incomplete Labeling | Insufficient number of cell divisions in the labeling medium. | Extend the labeling period to allow for more cell doublings. |
| Presence of unlabeled tryptophan from the serum or other sources. | Use dialyzed serum to minimize the concentration of unlabeled amino acids. | |
| Variable Labeling Efficiency | Inconsistent cell culture conditions. | Maintain consistent cell culture practices, including seeding density and passage number. |
Tryptophan Metabolism in Mammalian Cells
The following diagram illustrates the major metabolic fates of tryptophan in mammalian cells, highlighting why external supplementation of tryptophan is necessary for protein synthesis.
Caption: Major metabolic pathways of tryptophan in mammalian cells.
Conclusion
The protocol described provides a robust method for the 15N-labeling of tryptophan in mammalian cells for quantitative proteomic studies. Successful implementation of this technique relies on the use of high-quality reagents, particularly tryptophan-free medium and 15N-L-tryptophan, and careful cell culture practices to ensure high incorporation efficiency and cell viability. This approach is invaluable for researchers investigating dynamic changes in the proteome in various biological contexts.
References
Application Notes and Protocols for Metabolic Flux Analysis with Indole-¹⁵N Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are crucial signaling molecules and structural motifs in a vast array of bioactive compounds, including pharmaceuticals and natural products.[1][2] Understanding the metabolic fate of indole is paramount for elucidating drug efficacy, identifying off-target effects, and discovering novel therapeutic agents. Metabolic Flux Analysis (MFA) using stable isotope tracers, such as Indole-¹⁵N, offers a powerful methodology to quantitatively track the transformation of indole through various metabolic pathways. By introducing Indole-¹⁵N into a biological system and monitoring its incorporation into downstream metabolites, researchers can gain a dynamic and quantitative understanding of indole metabolism.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using Indole-¹⁵N as a tracer. The methodologies described herein are applicable to various research contexts, from fundamental studies of cellular metabolism to preclinical drug development.
Core Concepts
Metabolic flux analysis with Indole-¹⁵N involves the introduction of indole labeled with a heavy nitrogen isotope (¹⁵N) into a cell culture or in vivo model system. As the cells metabolize the Indole-¹⁵N, the ¹⁵N label is incorporated into a variety of downstream products. The degree and rate of ¹⁵N incorporation into these metabolites are measured using mass spectrometry. This data, combined with a stoichiometric model of the relevant metabolic network, allows for the calculation of intracellular metabolic fluxes.[3][4][5]
Key applications include:
-
Drug Metabolism Studies: Tracing the biotransformation of indole-containing drug candidates.
-
Pathway Elucidation: Identifying and quantifying the activity of novel or known pathways of indole metabolism.
-
Target Identification: Pinpointing enzymes and transporters involved in indole processing.
-
Pharmacodynamics: Linking metabolic changes to the physiological effects of a drug.
-
Microbiome Research: Investigating the metabolism of dietary tryptophan-derived indole by gut microbiota.
Key Metabolic Pathways of Indole
Indole, primarily derived from the breakdown of tryptophan, can be metabolized through several key pathways, which can be traced using Indole-¹⁵N. The nitrogen atom in the indole ring is conserved in many of these transformations, making Indole-¹⁵N an effective tracer.
-
Oxidative Metabolism: Cytochrome P450 enzymes can hydroxylate indole to form various hydroxyindoles (e.g., indoxyl), which can then be conjugated and excreted.
-
Conjugation Pathways: Hydroxylated indole metabolites can undergo glucuronidation or sulfation for detoxification and elimination.
-
Microbial Metabolism: Gut microbiota can convert tryptophan to indole, which can then be further metabolized by the host or the microbiota themselves.
Below is a simplified representation of key indole metabolic pathways.
Caption: Simplified diagram of indole metabolism.
Experimental Design and Workflow
A typical metabolic flux analysis experiment using Indole-¹⁵N involves several key stages, from initial cell culture and labeling to mass spectrometry analysis and data interpretation.
Caption: General experimental workflow for Indole-¹⁵N MFA.
Detailed Experimental Protocols
The following protocols provide a template for conducting an Indole-¹⁵N metabolic flux analysis experiment in cultured mammalian cells. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver metabolism studies) in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in standard growth medium (e.g., DMEM with 10% FBS) for 24 hours.
-
Media Preparation: Prepare fresh growth medium. For the labeling experiment, prepare an identical medium containing Indole-¹⁵N at a final concentration of 10-100 µM. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.
-
Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the Indole-¹⁵N containing medium to each well.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A 0-hour time point serves as a negative control.
-
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis and Extraction:
-
Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Prior to analysis, reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) compatible with the liquid chromatography method.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS or Orbitrap MS).
-
Chromatography: Separate the metabolites using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites.
-
Perform full scan analysis to identify potential metabolites and targeted MS/MS analysis to confirm their identity and quantify the incorporation of ¹⁵N.
-
Monitor the mass shift corresponding to the incorporation of one ¹⁵N atom (+0.997 Da). For example, for indole (C₈H₇N, exact mass: 117.0578), the ¹⁵N-labeled version will have an exact mass of 118.0548.
-
Data Presentation and Analysis
The primary data from an Indole-¹⁵N MFA experiment consists of the mass isotopomer distributions (MIDs) of key metabolites. This data can be presented in tabular format to facilitate comparison across different conditions or time points.
Table 1: Isotopic Enrichment of Indole and its Metabolites
| Metabolite | Time (hours) | % Labeled (M+1) |
| Indole | 1 | 98.5 ± 0.5 |
| 4 | 99.1 ± 0.3 | |
| 8 | 99.2 ± 0.2 | |
| 24 | 99.3 ± 0.2 | |
| Indoxyl | 1 | 25.3 ± 2.1 |
| 4 | 65.8 ± 3.5 | |
| 8 | 85.1 ± 2.9 | |
| 24 | 92.4 ± 1.8 | |
| Indoxyl Sulfate | 1 | 10.2 ± 1.5 |
| 4 | 45.6 ± 4.2 | |
| 8 | 70.3 ± 3.8 | |
| 24 | 85.7 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). The % Labeled (M+1) represents the fraction of the metabolite pool that contains one ¹⁵N atom.
Flux Calculation
The rate of label incorporation into downstream metabolites is used to calculate metabolic fluxes. This often requires specialized software (e.g., INCA, Metran) that uses the isotopic labeling data and a stoichiometric model to solve for the unknown flux values. The flux is typically calculated as the product of the fractional labeling rate and the intracellular pool size of the metabolite.
Table 2: Calculated Metabolic Fluxes
| Metabolic Reaction | Flux (nmol/10⁶ cells/hr) |
| Indole -> Indoxyl | 15.2 ± 1.8 |
| Indoxyl -> Indoxyl Sulfate | 8.9 ± 1.1 |
| Indoxyl -> Indoxyl Glucuronide | 3.5 ± 0.7 |
Fluxes are calculated based on the isotopic enrichment data and measured metabolite pool sizes at steady state.
Conclusion
Metabolic flux analysis with Indole-¹⁵N is a robust technique for quantitatively investigating the metabolic fate of indole in various biological systems. The detailed protocols and conceptual framework provided in these application notes offer a starting point for researchers to design and execute their own Indole-¹⁵N tracing experiments. By providing a dynamic view of indole metabolism, this approach can yield critical insights for drug development, toxicology, and the study of metabolic diseases.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update of Indoles: Promising molecules for ameliorating metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods and advances in metabolic flux analysis: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Protein Structure and Dynamics with Indole-15N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into proteins has revolutionized the study of their structure, dynamics, and interactions at an atomic level. Specifically, labeling the indole side chain of tryptophan residues with ¹⁵N provides a powerful and selective probe for investigating key regions of a protein. Tryptophan residues are often located in important functional sites, such as protein-protein interfaces and ligand-binding pockets, making Indole-¹⁵N labeling a valuable tool in drug discovery and development.[1][2]
This document provides detailed application notes and experimental protocols for utilizing Indole-¹⁵N to study protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications of Indole-¹⁵N in Protein Studies
Indole-¹⁵N labeling, in conjunction with a suite of NMR experiments, offers unique insights into:
-
Protein Structure and Conformation: The chemical shift of the indole ¹⁵N-H group is highly sensitive to its local electronic environment. Changes in protein conformation, ligand binding, or post-translational modifications can be monitored by observing perturbations in the ¹⁵N chemical shift.[3][4][5]
-
Protein Dynamics on Multiple Timescales: NMR relaxation experiments on Indole-¹⁵N labeled proteins can characterize motions occurring on picosecond-nanosecond (ps-ns) and microsecond-millisecond (µs-ms) timescales. These dynamics are often crucial for protein function, including enzyme catalysis and allosteric regulation.
-
Mapping Binding Interfaces: Chemical Shift Perturbation (CSP) mapping using ¹H-¹⁵N HSQC spectra of Indole-¹⁵N labeled proteins is a robust method to identify residues at the binding interface of a protein-ligand or protein-protein complex.
-
Characterizing Conformational Exchange: Advanced NMR techniques like Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion and Chemical Exchange Saturation Transfer (CEST) can be applied to Indole-¹⁵N labeled proteins to study slow conformational exchange processes, providing kinetic and thermodynamic parameters of these transitions.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from NMR experiments on Indole-¹⁵N labeled proteins.
Table 1: Representative ¹⁵N Relaxation Parameters for Tryptophan Indole Moieties
| Parameter | Typical Value Range | Information Gained |
| T₁ (Longitudinal Relaxation Time) | 0.5 - 2.0 s | Overall molecular tumbling and fast internal motions. |
| T₂ (Transverse Relaxation Time) | 10 - 100 ms | Overall molecular tumbling, fast internal motions, and conformational exchange. |
| ¹H-¹⁵N NOE (Nuclear Overhauser Effect) | 0.6 - 0.9 | Amplitude of fast (ps-ns) internal motions. |
| S² (Generalized Order Parameter) | 0.7 - 1.0 | Amplitude of the N-H bond vector motion (rigidity). |
| R_ex (Exchange Contribution to R₂) | 0 - 50 s⁻¹ | Presence of µs-ms timescale conformational exchange. |
Table 2: Parameters from Conformational Exchange Experiments
| Parameter | Typical Value Range | Technique(s) | Information Gained |
| k_ex (Exchange Rate) | 50 - 5000 s⁻¹ | CPMG Relaxation Dispersion, CEST | Rate of interconversion between conformational states. |
| p_B (Population of Minor State) | 0.1 - 20% | CPMG Relaxation Dispersion, CEST | Relative population of the minor conformational state. |
| Δω (Chemical Shift Difference) | 1 - 10 ppm | CPMG Relaxation Dispersion, CEST | Difference in chemical shift between the exchanging states. |
Experimental Protocols
Protocol 1: ¹⁵N-Labeling of Tryptophan Residues in E. coli
This protocol describes the expression of a protein with ¹⁵N-labeled tryptophan residues in E. coli. For uniform ¹⁵N labeling, ¹⁵NH₄Cl is used as the sole nitrogen source in the minimal medium.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Glucose (or other carbon source).
-
Trace elements solution.
-
MgSO₄ and CaCl₂ solutions.
-
Appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture to an OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Main Culture: Pellet the pre-culture cells by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in 1 L of M9 minimal medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. This medium should also contain glucose, trace elements, MgSO₄, CaCl₂, and the appropriate antibiotic.
-
Growth and Induction: Grow the main culture at the optimal temperature for protein expression until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Harvesting: Continue to grow the culture for the optimal expression time (typically 4-16 hours) at the induction temperature. Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques appropriate for the protein of interest.
Caption: Workflow for ¹⁵N-labeling of proteins in E. coli.
Protocol 2: ¹H-¹⁵N HSQC for Chemical Shift Perturbation (CSP) Mapping
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for studying ¹⁵N-labeled proteins. It provides a 2D spectrum with a peak for each N-H bond, including the indole N-H of tryptophan.
Sample Preparation:
-
Dissolve the purified ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-1.0 mM.
-
Add 5-10% D₂O to the sample for the deuterium lock.
-
Prepare a stock solution of the ligand in the same NMR buffer.
NMR Data Acquisition:
-
Tune and match the NMR probe for both ¹H and ¹⁵N frequencies.
-
Acquire a standard 2D ¹H-¹⁵N HSQC spectrum of the free protein. Typical parameters on a 600 MHz spectrometer are:
-
Spectral widths: ~16 ppm for ¹H and ~35 ppm for ¹⁵N.
-
Number of complex points: 2048 in the direct dimension (¹H) and 256 in the indirect dimension (¹⁵N).
-
Number of scans: 8-16 per increment.
-
-
Titrate the ligand into the protein sample in stepwise increments (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 molar equivalents).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra from the titration series.
-
Calculate the weighted chemical shift perturbation (CSP) for each tryptophan indole resonance using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the ¹H and ¹⁵N chemical shifts, and α is a weighting factor (typically ~0.14-0.2).
-
Plot the CSP values against the residue number to identify the tryptophan residues most affected by ligand binding.
Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.
Protocol 3: ¹⁵N CPMG Relaxation Dispersion for Studying µs-ms Dynamics
This experiment measures the effective transverse relaxation rate (R₂) as a function of a variable frequency of refocusing pulses (ν_CPMG). It is sensitive to conformational exchange processes on the µs-ms timescale.
Sample Preparation:
-
A highly concentrated and stable sample of ¹⁵N-labeled protein is required (typically >0.5 mM).
NMR Data Acquisition:
-
Use a pulse sequence for constant-time ¹⁵N CPMG relaxation dispersion.
-
Acquire a series of 2D ¹H-¹⁵N spectra with a range of CPMG frequencies (ν_CPMG), typically from ~50 Hz to ~1000 Hz. A reference spectrum with no CPMG period is also recorded.
-
The experiment is typically performed at two or more different magnetic field strengths to aid in data analysis.
Data Analysis:
-
Extract the peak intensities for each tryptophan indole resonance at each ν_CPMG.
-
Calculate the effective R₂ for each ν_CPMG using the equation: R₂(ν_CPMG) = - (1 / T_relax) * ln(I(ν_CPMG) / I₀) where T_relax is the constant relaxation delay, I(ν_CPMG) is the peak intensity at a given CPMG frequency, and I₀ is the reference peak intensity.
-
Fit the resulting relaxation dispersion profiles (R₂ vs. ν_CPMG) to the appropriate Carver-Richards equations for a two-state or three-state exchange model to extract the kinetic and thermodynamic parameters (k_ex, p_B, Δω).
Caption: Logical workflow for CPMG relaxation dispersion experiments.
Conclusion
Indole-¹⁵N labeling provides a specific and powerful lens through which to view the intricate world of protein structure and dynamics. The protocols and applications outlined here serve as a guide for researchers to harness this technique to gain critical insights into protein function, allosteric regulation, and ligand interactions, ultimately accelerating drug discovery and development efforts. The combination of selective labeling and advanced NMR methods continues to push the boundaries of our understanding of the dynamic nature of proteins.
References
- 1. NMR investigation of the dynamics of tryptophan side-chains in hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocols for Incorporating Indole-15N into Biological Systems: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of Indole-¹⁵N into biological systems. The primary application of this technique is the specific labeling of tryptophan residues in proteins for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
Isotopic labeling of proteins is a cornerstone of modern structural biology and proteomics. While uniform labeling with ¹⁵N is a standard technique, selective labeling of specific amino acid types offers significant advantages in simplifying complex NMR spectra and enabling detailed studies of protein structure, dynamics, and interactions. Tryptophan, with its unique indole side chain, often plays critical roles in protein folding, stability, and ligand binding. Specific labeling of tryptophan using Indole-¹⁵N as a precursor provides a powerful tool to probe these functions at an atomic level.
This document outlines two primary strategies for incorporating Indole-¹⁵N into proteins:
-
In Vivo Labeling in Escherichia coli : This approach involves feeding Indole-¹⁵N to E. coli cultures, which then biosynthetically convert it into ¹⁵N-labeled tryptophan that is subsequently incorporated into proteins. This can be achieved in both standard expression strains and tryptophan auxotrophs for enhanced specificity.
-
Enzymatic Synthesis of ¹⁵N-Tryptophan for Cell-Free or Cell-Based Systems : This method involves the in vitro synthesis of ¹⁵N-L-Tryptophan from Indole-¹⁵N and serine using the enzyme tryptophan synthase. The resulting labeled amino acid can then be used in cell-free protein synthesis systems or as a supplement in cell culture media.
Application Note 1: In Vivo Tryptophan Labeling in E. coli using an Indole-Controlled Process
This protocol is adapted from a highly efficient method for the specific isotopic labeling of tryptophan in proteins expressed in E. coli. The strategy involves the addition of unlabeled indole along with ¹⁵N-labeled tryptophan to the culture medium. The presence of external indole suppresses the activity of tryptophanase, an enzyme that degrades tryptophan to indole, thereby preventing the scrambling of the ¹⁵N label to other amino acids. This method has been shown to significantly increase the efficiency of tryptophan labeling.[1]
Logical Workflow for Indole-Controlled Labeling
Caption: Workflow for indole-controlled ¹⁵N-tryptophan labeling in E. coli.
Experimental Protocol
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
LB medium and appropriate antibiotic.
-
M9 minimal medium supplemented with glucose (or other carbon source), MgSO₄, CaCl₂, and trace elements.
-
Indole solution (e.g., 100 mM in ethanol).
-
¹⁵N₂-L-Tryptophan (or Indole-¹⁵N, see discussion below).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) or other appropriate inducer.
Procedure:
-
Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium with the overnight pre-culture to an initial OD₆₀₀ of ~0.05-0.1. Grow the culture at the optimal temperature for protein expression (e.g., 30-37°C) with vigorous shaking.
-
Induction and Labeling: Monitor the cell growth by measuring the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Simultaneously with induction, add unlabeled indole to a final concentration of 1 mM and ¹⁵N₂-L-Tryptophan to a final concentration of 100-200 mg/L.
-
Expression: Continue the culture for the desired expression time (typically 4-16 hours) at the optimal temperature.
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Protein Purification: Purify the labeled protein using standard chromatography techniques.
Note on using Indole-¹⁵N directly: While the cited protocol uses ¹⁵N₂-L-Tryptophan, it is plausible to adapt this for direct feeding of Indole-¹⁵N. In this case, the cells would utilize their endogenous tryptophan synthase to synthesize ¹⁵N-tryptophan from the supplied Indole-¹⁵N and cellular serine. For this to be efficient, the concentration of Indole-¹⁵N would likely need to be optimized, and it may be beneficial to use a tryptophan auxotroph strain to prevent dilution of the label from de novo tryptophan synthesis.
Quantitative Data
The following table summarizes typical results that can be expected from this labeling protocol.
| Parameter | Value | Reference |
| Protein Yield | ~15 mg/L of culture | [1] |
| ¹⁵N Incorporation Efficiency | >95% in tryptophan residues | [1] |
| Isotope Scrambling | Minimal; observed in some side chains (Gln, Asn, Arg) but not the backbone | [1] |
Application Note 2: Selective Tryptophan Labeling in a Tryptophan Auxotroph
Utilizing a tryptophan auxotrophic strain of E. coli provides a more controlled method for specific labeling. These strains cannot synthesize their own tryptophan and are therefore entirely dependent on the tryptophan supplied in the growth medium. By providing Indole-¹⁵N as the sole precursor for tryptophan synthesis, highly specific labeling can be achieved.
Logical Workflow for Labeling in a Tryptophan Auxotroph
Caption: Workflow for selective ¹⁵N-tryptophan labeling using a tryptophan auxotroph.
Experimental Protocol
Materials:
-
E. coli tryptophan auxotroph strain (e.g., a strain with a mutation in the trp operon) transformed with the expression plasmid.
-
M9 minimal medium.
-
L-Tryptophan (unlabeled).
-
Indole-¹⁵N.
-
Inducer (e.g., IPTG).
Procedure:
-
Pre-culture: Grow the transformed auxotrophic strain in M9 minimal medium supplemented with a limiting amount of unlabeled L-tryptophan (e.g., 20 mg/L) to mid-log phase (OD₆₀₀ ~0.5-0.7).
-
Cell Washing: Harvest the cells by centrifugation and wash them twice with M9 minimal medium lacking tryptophan to remove any residual unlabeled amino acid.
-
Labeling and Expression: Resuspend the washed cells in fresh M9 minimal medium containing Indole-¹⁵N (concentration to be optimized, e.g., 50-100 mg/L) and the inducer.
-
Expression: Continue the culture for the desired expression period.
-
Harvesting and Purification: Harvest the cells and purify the protein as described previously.
Quantitative Data
| Parameter | Expected Value |
| Protein Yield | Generally lower than in prototrophic strains, optimization is crucial. |
| ¹⁵N Incorporation Efficiency | Expected to be very high (>98%) due to the auxotrophic background. |
| Isotope Scrambling | Should be negligible as the cells cannot synthesize other amino acids from tryptophan. |
Application Note 3: Enzymatic Synthesis of ¹⁵N-L-Tryptophan
For applications requiring purified ¹⁵N-L-Tryptophan, such as in cell-free protein synthesis or for supplementation in mammalian cell culture, enzymatic synthesis is a highly effective method. This protocol utilizes tryptophan synthase to catalyze the condensation of Indole-¹⁵N and L-serine.[2]
Tryptophan Synthase Reaction Pathway
Caption: Enzymatic synthesis of ¹⁵N-L-Tryptophan from Indole-¹⁵N and L-Serine.
Experimental Protocol
Materials:
-
Indole-¹⁵N.
-
L-Serine.
-
Purified tryptophan synthase (commercially available or purified from an overexpressing strain).
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.8).
-
Pyridoxal-5'-phosphate (PLP) - a cofactor for tryptophan synthase.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve Indole-¹⁵N and a molar excess of L-serine in the reaction buffer.
-
Cofactor Addition: Add PLP to a final concentration of ~0.1 mM.
-
Enzyme Addition: Initiate the reaction by adding purified tryptophan synthase. The amount of enzyme will depend on the desired reaction rate and scale.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli tryptophan synthase) for several hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC.
-
Purification: Once the reaction is complete, purify the ¹⁵N-L-Tryptophan from the reaction mixture using chromatographic methods (e.g., ion-exchange or reverse-phase chromatography).
Quantitative Data
| Parameter | Expected Value |
| Conversion Efficiency | Can be very high, often approaching 100% with optimized conditions. |
| Purity of ¹⁵N-L-Tryptophan | >98% after purification. |
Analysis of ¹⁵N Incorporation
The efficiency of Indole-¹⁵N incorporation into proteins can be accurately determined using mass spectrometry or NMR spectroscopy.
Mass Spectrometry
-
Sample Preparation: The purified ¹⁵N-labeled protein is digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra of tryptophan-containing peptides will show a mass shift corresponding to the incorporation of the ¹⁵N isotope. The isotopic distribution of the peptide peaks can be used to calculate the percentage of incorporation.
NMR Spectroscopy
-
Sample Preparation: The purified ¹⁵N-labeled protein is prepared in a suitable NMR buffer.
-
¹H-¹⁵N HSQC/TROSY: A two-dimensional ¹H-¹⁵N correlation spectrum (such as HSQC or TROSY) is acquired.
-
Data Analysis: The indole N-H signals of tryptophan residues appear in a distinct region of the spectrum (typically around 10-11 ppm in the ¹H dimension and 125-130 ppm in the ¹⁵N dimension). The presence and intensity of these cross-peaks confirm the successful incorporation of ¹⁵N into the indole ring of tryptophan.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for researchers to incorporate Indole-¹⁵N into biological systems. The choice of method will depend on the specific research goals, the biological system being used, and the available resources. By leveraging these techniques, scientists can gain valuable insights into the role of tryptophan residues in protein function, paving the way for advancements in basic research and drug development.
References
- 1. Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole-15N as a Precursor for Synthesizing Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in modern life sciences research and drug development. The incorporation of heavy isotopes, such as Nitrogen-15 (¹⁵N), into biomolecules allows for their unambiguous detection and quantification by mass spectrometry (MS) and enables advanced structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. Indole, a prevalent scaffold in numerous biologically active compounds, serves as a crucial precursor for the essential amino acid L-tryptophan and its derivatives.[1][2][3][4] This document provides detailed application notes and protocols for the use of Indole-¹⁵N as a precursor for synthesizing ¹⁵N-labeled L-tryptophan and its subsequent incorporation into proteins. These labeled biomolecules are invaluable tools for studying metabolic pathways, enzyme kinetics, protein structure and function, and for the discovery and development of novel therapeutics.[5]
Key Applications
-
Metabolic Flux Analysis: Tracing the metabolic fate of L-tryptophan and its conversion into key metabolites like serotonin and kynurenine.
-
Structural Biology: Probing the three-dimensional structure, dynamics, and ligand binding of proteins and other macromolecules using NMR spectroscopy.
-
Quantitative Proteomics: Serving as an internal standard for the accurate quantification of protein expression levels and turnover rates by mass spectrometry.
-
Enzyme Kinetics and Mechanism: Investigating the catalytic mechanisms and kinetics of tryptophan-metabolizing enzymes.
-
Drug Discovery: Utilizing labeled indole derivatives to study drug-target interactions and for high-throughput screening.
Synthesis of ¹⁵N-Labeled L-Tryptophan from Indole-¹⁵N
The most efficient and stereospecific method for synthesizing ¹⁵N-L-tryptophan from Indole-¹⁵N is through an enzymatic reaction catalyzed by tryptophan synthase. This enzyme facilitates the condensation of indole and L-serine to produce L-tryptophan.
Experimental Protocol 1: Enzymatic Synthesis of ¹⁵N-L-Tryptophan
Objective: To synthesize ¹⁵N-L-tryptophan from Indole-¹⁵N and L-serine using tryptophan synthase.
Materials:
-
Indole-¹⁵N
-
L-serine
-
Tryptophan synthase (from E. coli or other microbial sources)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.8)
-
Toluene (for quenching)
-
Acetic acid
-
Active carbon
-
Diatomaceous earth
Instrumentation:
-
Shaking incubator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a sterile reaction vessel, prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.8), L-serine (e.g., 20 mM), Indole-¹⁵N (e.g., 10 mM), and PLP (0.1 mM).
-
Enzyme Addition: Add purified tryptophan synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1 mg/mL. Alternatively, whole cells overexpressing tryptophanase can be used.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours. Monitor the reaction progress by HPLC.
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by adding an equal volume of toluene and vortexing vigorously. Centrifuge the mixture to separate the aqueous and organic phases.
-
Purification:
-
Carefully collect the aqueous phase containing the ¹⁵N-L-tryptophan.
-
Acidify the solution with acetic acid to a final concentration of approximately 70%.
-
Add a small amount of active carbon and diatomaceous earth and heat the mixture to 90°C for 1 hour to decolorize and remove impurities.
-
Filter the hot solution to remove the adsorbents.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling to 4°C to induce crystallization of ¹⁵N-L-tryptophan.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis: Confirm the identity and purity of the synthesized ¹⁵N-L-tryptophan using mass spectrometry and NMR.
Expected Results and Quantitative Data
| Parameter | Expected Value/Range | Reference |
| Yield of ¹⁵N-L-Tryptophan | 70-90% | |
| Purity (by HPLC) | >98% | |
| ¹⁵N Incorporation Efficiency | >99% | |
| Molecular Weight (¹⁴N-L-Tryptophan) | 204.23 g/mol | |
| Molecular Weight (¹⁵N-L-Tryptophan) | 205.22 g/mol (single ¹⁵N in indole) | |
| Mass Shift (m/z) | +1 |
Note: The yield can be affected by factors such as enzyme activity, substrate concentrations, and reaction time.
Diagram of the enzymatic synthesis of ¹⁵N-L-Tryptophan.
Caption: Workflow for the enzymatic synthesis and purification of ¹⁵N-L-Tryptophan.
Incorporation of ¹⁵N-L-Tryptophan into Proteins
¹⁵N-labeled proteins are essential for a variety of structural and functional studies. A common method for producing ¹⁵N-labeled proteins is to express them in a host organism, such as E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound. For specific labeling of tryptophan residues, an auxotrophic E. coli strain that cannot synthesize its own tryptophan can be used.
Experimental Protocol 2: Incorporation of ¹⁵N-L-Tryptophan into a Recombinant Protein
Objective: To produce a recombinant protein with ¹⁵N-labeled tryptophan residues in E. coli.
Materials:
-
E. coli expression strain (tryptophan auxotroph recommended) transformed with the expression vector for the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (for uniform labeling, if desired).
-
Unlabeled L-amino acid mixture (lacking tryptophan).
-
¹⁵N-L-Tryptophan (from Protocol 1).
-
Glucose (or other carbon source).
-
Trace elements solution.
-
MgSO₄ and CaCl₂ solutions.
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Instrumentation:
-
Shaking incubator
-
Centrifuge
-
Cell disruption equipment (e.g., sonicator, French press)
-
Protein purification system (e.g., FPLC)
Procedure:
-
Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Main Culture:
-
Prepare 1 L of M9 minimal medium. For specific tryptophan labeling, use standard ¹⁴NH₄Cl as the nitrogen source. For uniform ¹⁵N labeling, use ¹⁵NH₄Cl.
-
Supplement the medium with glucose, trace elements, MgSO₄, CaCl₂, and the antibiotic.
-
Add the unlabeled amino acid mixture (lacking tryptophan).
-
Inoculate the main culture with the overnight pre-culture.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Labeling and Induction:
-
Add the ¹⁵N-L-Tryptophan to the culture to a final concentration of 20-50 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for an additional 3-16 hours at an optimized temperature (e.g., 18-30°C).
-
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells. Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Analysis: Confirm the incorporation of ¹⁵N-L-tryptophan by mass spectrometry and use the purified protein for downstream applications like NMR spectroscopy.
Diagram of the protein labeling workflow.
Caption: Workflow for selective ¹⁵N-tryptophan labeling of recombinant proteins.
Analysis of ¹⁵N-Labeled Biomolecules
Mass Spectrometry
Mass spectrometry is used to confirm the incorporation and quantify the efficiency of ¹⁵N labeling. The mass of the labeled molecule or its fragments will be shifted by the number of incorporated ¹⁵N atoms.
Quantitative Data from Mass Spectrometry:
| Analysis | Unlabeled (¹⁴N) m/z | ¹⁵N-Labeled m/z | Mass Shift (Da) | Interpretation |
| Intact ¹⁵N-L-Tryptophan | 204.0899 | 205.0869 | +0.997 | Successful synthesis of ¹⁵N-L-Tryptophan. |
| Tryptic Peptide with one Trp | e.g., 1250.65 | e.g., 1251.65 | +1 | Successful incorporation of one ¹⁵N-Trp residue. |
| Intact Protein with four Trp | e.g., 25000.0 | e.g., 25004.0 | +4 | Successful incorporation of four ¹⁵N-Trp residues. |
Note: The exact mass shift depends on the number of nitrogen atoms in the molecule or fragment being analyzed.
NMR Spectroscopy
¹⁵N-labeled biomolecules are particularly valuable for NMR studies. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a "fingerprint" of the molecule where each peak corresponds to a specific N-H bond. For proteins, this primarily visualizes the backbone amides, but also the side chains of tryptophan, asparagine, and glutamine.
¹H-¹⁵N HSQC Data for ¹⁵N-L-Tryptophan:
| Nucleus | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |
| Indole N-H | ~10.25 | ~129 |
Chemical shifts are dependent on the solvent and pH.
The unique chemical shifts of the tryptophan indole N-H group make it an excellent probe for studying protein conformation and ligand binding. Changes in the chemical shift of a specific tryptophan residue upon ligand binding can provide information about the binding site and conformational changes.
Diagram of the tryptophan metabolic pathways.
Caption: Simplified diagram of the major metabolic pathways of L-tryptophan.
Conclusion
Indole-¹⁵N is a versatile and valuable precursor for the synthesis of ¹⁵N-labeled biomolecules, most notably ¹⁵N-L-tryptophan. The enzymatic synthesis using tryptophan synthase offers a highly efficient and specific route to this key labeled amino acid. Subsequent incorporation into proteins provides powerful tools for researchers in structural biology, proteomics, and drug discovery. The protocols and data presented here serve as a guide for the effective utilization of Indole-¹⁵N in a variety of research and development applications.
References
- 1. Improvement of L-Tryptophan Production in Escherichia coli Using Biosensor-Based, High-Throughput Screening and Metabolic Engineering [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
Application Notes and Protocols for the Detection of Indole-15N by GC-MS and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the stable isotope-labeled compound Indole-15N using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers in metabolic studies, drug development, and clinical diagnostics who are utilizing 15N-labeled compounds for tracing and quantification.
Introduction
Indole, a metabolite of the essential amino acid tryptophan, is a significant signaling molecule in various biological systems. It plays crucial roles in microbial communication, host-microbiota interactions, and the regulation of physiological processes. The use of stable isotope-labeled indole, specifically this compound, allows for precise tracing and quantification in complex biological matrices, overcoming challenges associated with the ubiquitous nature of endogenous indole. Mass spectrometry-based methods, such as GC-MS and LC-MS, offer the high sensitivity and selectivity required for these analyses.
Quantitative Data Summary
While specific quantitative data for this compound in biological samples is not extensively available in the public domain, the following tables provide representative analytical performance data based on methods for unlabeled indole and other 15N-labeled tryptophan metabolites. This information can be used as a benchmark for method development and validation for this compound quantification.
Table 1: Representative LC-MS/MS Method Performance for Indole Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | [1] |
| Linearity (r²) | >0.99 | [1] |
| Intra-day Precision (%CV) | 2.0 - 12% | [2] |
| Inter-day Precision (%CV) | 1.9 - 13% | [2] |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Representative GC-MS Method Performance for Amino Acid Analysis
| Parameter | Value | Reference |
| Limit of Quantification | > 1 V-s for δ15N | |
| Precision (δ15N) | < 0.3‰ | |
| Accuracy | Within expected measurement error (± 1‰) |
Signaling Pathways and Experimental Workflows
Tryptophan to Indole Metabolic Pathway
The biosynthesis of indole from tryptophan is primarily carried out by gut microbiota possessing the enzyme tryptophanase. This pathway is a key component of tryptophan metabolism and a significant source of indole in the host.
Caption: Metabolic conversion of tryptophan to indole by tryptophanase.
General Indole Signaling Pathway
Indole produced by gut microbiota can act as a signaling molecule, influencing host cells and other bacteria. A key mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), which leads to downstream effects on immune regulation and gut barrier function.
Caption: Indole signaling through the Aryl Hydrocarbon Receptor.
Experimental Protocols
LC-MS/MS Method for this compound Detection
This protocol is adapted from established methods for the quantification of unlabeled indole and can be applied to this compound with modifications to the mass spectrometric parameters.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma, serum, tissue homogenate), add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Indole-d7 or 13C6-Indole).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
3. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion m/z 119.1 -> Product ion m/z 92.1 (inferred from unlabeled indole fragmentation).
-
Internal Standard (Indole-d7): Precursor ion m/z 125.1 -> Product ion m/z 96.1.
-
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Collision Energy: Optimized for this compound, expected to be around 20-30 eV.
GC-MS Method for this compound Detection
This protocol is based on general procedures for the analysis of 15N-labeled amino acids and indole by GC-MS. Derivatization is often required to improve the volatility and chromatographic properties of indole.
1. Sample Preparation and Derivatization
-
Perform an initial extraction similar to the LC-MS protocol (protein precipitation).
-
After evaporation of the supernatant, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of derivatized this compound.
3. Chromatographic and Mass Spectrometric Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
TMS-Indole-15N: m/z 190 (molecular ion), m/z 175 (fragment).
-
Internal Standard (e.g., TMS-Indole-d7): m/z 196 (molecular ion), m/z 181 (fragment).
-
Conclusion
The provided LC-MS/MS and GC-MS methods offer robust and sensitive approaches for the detection and quantification of this compound in various biological matrices. The choice between the two techniques will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the need for derivatization. The detailed protocols and workflow diagrams serve as a comprehensive guide for researchers to establish and validate these methods in their laboratories. The representative quantitative data provides a useful reference for expected analytical performance.
References
Application Notes and Protocols for In Vivo Metabolic Labeling Studies with Indole-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
In vivo metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of compounds within a living organism. The use of Indole-15N, a non-radioactive, stable isotope-labeled version of indole, allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). Indole is a key signaling molecule derived from the metabolism of tryptophan by the gut microbiota.[1][2][3] It plays a crucial role in gut homeostasis, immune modulation, and has been implicated in various physiological and pathological processes.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic labeling studies in mice using this compound. The primary applications of this methodology include:
-
Elucidating Host-Microbiota Interactions: Tracing the conversion of gut-derived this compound into host metabolites.[1][4]
-
Pharmacokinetic and Drug Metabolism Studies: Understanding the metabolic pathways of indole-based drugs or the influence of indole on the metabolism of other xenobiotics.
-
Biomarker Discovery: Identifying and quantifying novel 15N-labeled indole metabolites that may serve as biomarkers for diseases such as inflammatory bowel disease, metabolic disorders, or neurological conditions.
Metabolic Pathway of Indole
Indole, produced by the gut microbiota from tryptophan, is absorbed into the bloodstream and primarily metabolized in the liver. The major metabolic pathway involves oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form indoxyl. Indoxyl is then rapidly sulfonated by sulfotransferase 1A1 (SULT1A1) to produce indoxyl sulfate, the major urinary metabolite. Other minor metabolic routes may also exist.
Experimental Workflow
A typical in vivo metabolic labeling study with this compound involves several key stages, from preparation of the labeled compound to the final data analysis.
Detailed Experimental Protocols
1. Preparation of this compound Dosing Solution
-
Materials:
-
This compound (≥98% isotopic purity)
-
Vehicle (e.g., corn oil, sterile water with 0.5% carboxymethylcellulose)
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Suspend the this compound in the chosen vehicle. For a 10 mg/kg dose in a 25 g mouse with a gavage volume of 100 µL, the concentration would be 2.5 mg/mL.
-
Vortex the suspension vigorously for 1-2 minutes.
-
Sonicate the suspension in a water bath for 10-15 minutes to ensure a fine, homogenous suspension.
-
Prepare the dosing solution fresh on the day of the experiment.
-
2. In Vivo Administration (Oral Gavage)
-
Animals:
-
C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
-
Procedure:
-
Fast mice for 4-6 hours prior to dosing to ensure gastric emptying. Water should be available ad libitum.
-
Weigh each mouse immediately before dosing to calculate the exact volume of the this compound suspension to be administered.
-
Administer the this compound suspension via oral gavage using a sterile, ball-tipped gavage needle. A typical volume for a 25 g mouse is 100-200 µL.
-
Return the mice to their cages with free access to food and water.
-
Monitor the animals for any signs of distress post-administration.
-
3. Sample Collection and Processing
-
Time Points:
-
Collect samples at various time points post-dosing to capture the dynamics of metabolism. Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Blood Collection:
-
At each time point, anesthetize the mice (e.g., with isoflurane).
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Tissue and Intestinal Content Collection:
-
Following blood collection, perform cervical dislocation.
-
Surgically excise the liver and a section of the cecum.
-
Rinse the tissues with ice-cold PBS to remove excess blood.
-
Blot the tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.
-
For intestinal contents, carefully collect the contents of the cecum into a pre-weighed tube and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C.
-
4. Metabolite Extraction
-
Materials:
-
Ice-cold 80% methanol
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
-
Procedure:
-
For plasma, add 4 volumes of ice-cold 80% methanol to 1 volume of plasma. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
For tissues and intestinal contents, add a pre-determined volume of ice-cold 80% methanol (e.g., 1 mL per 100 mg of tissue) and homogenization beads.
-
Homogenize the samples until a uniform lysate is obtained.
-
Centrifuge all samples at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
-
Chromatography:
-
Use a C18 reverse-phase column for separation of indole and its metabolites.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Develop a multiple reaction monitoring (MRM) method to detect and quantify the unlabeled (endogenous) and 15N-labeled indole and its metabolites. The mass shift for compounds containing one nitrogen atom will be +1 m/z.
-
Optimize MRM transitions for each analyte (e.g., Indole, Indoxyl, Indoxyl Sulfate) and their 15N-labeled counterparts.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and concise tables. The following are examples of how the data can be presented. (Note: The data presented in these tables is illustrative and intended to represent expected trends.)
Table 1: Illustrative Concentrations of this compound and its Metabolites in Mouse Plasma Over Time
| Time (hours) | This compound (ng/mL) | Indoxyl-15N (ng/mL) | Indoxyl-15N-Sulfate (ng/mL) |
| 0 | 0 | 0 | 0 |
| 0.5 | 150.2 | 25.8 | 85.3 |
| 1 | 98.5 | 45.1 | 250.6 |
| 2 | 45.7 | 60.3 | 480.1 |
| 4 | 10.1 | 35.2 | 350.8 |
| 8 | < LOQ | 15.6 | 150.4 |
| 24 | < LOQ | < LOQ | 25.9 |
| LOQ: Limit of Quantification |
Table 2: Illustrative Peak Concentrations (Cmax) and Time to Peak (Tmax) of 15N-Labeled Metabolites in Different Tissues
| Analyte | Tissue | Cmax (ng/g or ng/mL) | Tmax (hours) |
| This compound | Plasma | 155.0 | 0.5 |
| Liver | 250.8 | 0.5 | |
| Cecal Contents | 5000.0 | 1 | |
| Indoxyl-15N-Sulfate | Plasma | 490.5 | 2 |
| Liver | 150.2 | 2 |
Logical Relationship Diagram
The following diagram illustrates the logical flow from the experimental procedures to the interpretation of the results.
Conclusion
The in vivo metabolic labeling of mice with this compound is a robust methodology for investigating the complex interplay between the gut microbiota and host metabolism. The detailed protocols provided herein offer a framework for researchers to trace the metabolic fate of indole, quantify its metabolites in various tissues, and gain deeper insights into its physiological and pathological roles. This approach holds significant promise for advancing our understanding of indole biology and for the development of novel therapeutic strategies targeting the gut-host axis.
References
- 1. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of Indole-¹⁵N in Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low incorporation of Indole-¹⁵N in cellular experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for indole uptake into mammalian cells?
Indole is a hydrophobic molecule that is generally understood to cross cellular membranes primarily through passive diffusion.[1][2][3][4] This means it does not typically rely on specific protein transporters to enter the cell. Its ability to rapidly pass through lipid bilayers is a key feature of its biological activity.[1]
Q2: If uptake is passive, why might incorporation of the ¹⁵N label be low?
Low incorporation of the ¹⁵N label from exogenously supplied Indole-¹⁵N is often not an issue of poor uptake, but rather a result of rapid cellular metabolism and detoxification. Once inside the cell, indole is quickly processed by metabolic enzymes. The ¹⁵N label may be found in downstream metabolites rather than intact indole accumulating within the cell.
Q3: What is the metabolic fate of indole in mammalian cells?
In mammalian cells, particularly in the liver and colonic epithelium, indole undergoes Phase I and Phase II detoxification.
-
Phase I Metabolism: Cytochrome P450 enzymes, such as CYP2E1, hydroxylate indole to form indoxyl (3-hydroxy-indole).
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Phase II Metabolism: Indoxyl is then conjugated, for example, by sulfotransferase enzymes, to form indoxyl sulfate, a water-soluble compound that can be excreted from the cell.
This rapid conversion to metabolites means that the pool of free intracellular Indole-¹⁵N is likely to be very low.
Q4: Can Indole-¹⁵N be toxic to my cells?
Yes, high concentrations of indole can be toxic to cells. It has been shown to inhibit cell division and can induce oxidant toxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line by performing a dose-response experiment. Typical starting ranges for indole alkaloids can be from 0.1 µM to 100 µM.
Q5: How does serum in the culture medium affect the experiment?
Standard fetal bovine serum (FBS) contains unlabeled amino acids and other small molecules. While indole is not an amino acid, serum proteins like albumin can bind to hydrophobic molecules. This binding can reduce the effective concentration of free Indole-¹⁵N available to the cells. For this reason, using dialyzed fetal bovine serum (dFBS) is recommended to reduce the concentration of competing small molecules.
Troubleshooting Guide
This guide addresses specific issues that can lead to low detection of the ¹⁵N label from Indole-¹⁵N in your cellular experiments.
Issue 1: Low or Undetectable ¹⁵N Signal in Cell Lysates
This is the most common issue and can stem from several factors, from experimental setup to the inherent biology of indole metabolism.
| Potential Cause | Recommended Solution | Rationale |
| Rapid Metabolism of Indole | Analyze cell culture supernatant and cell lysates for ¹⁵N-labeled metabolites (e.g., ¹⁵N-indoxyl sulfate) using mass spectrometry. | The ¹⁵N label is likely being incorporated into downstream metabolites which are then exported from the cell. |
| Indole-¹⁵N Concentration Too Low | Perform a dose-response curve to find the optimal concentration. Start with a range from 0.1 µM to 100 µM. | The concentration needs to be high enough for detection but below toxic levels. |
| Indole-¹⁵N Degradation | Prepare fresh stock solutions of Indole-¹⁵N for each experiment. Avoid repeated freeze-thaw cycles by storing aliquots at -80°C. | Indole and its derivatives can be unstable over time or with improper storage. |
| Incubation Time Too Short | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling time for your cell line. | Sufficient time is needed for uptake and metabolism, but prolonged incubation can lead to complete clearance of the label from the cell. |
| Competition from Medium Components | Use dialyzed fetal bovine serum (dFBS) in your culture medium. | Standard FBS contains small molecules that can interfere with uptake and metabolism. |
| Cell Density Too High/Low | Ensure a consistent and optimal cell seeding density for each experiment. | Cell density can affect metabolic rates and the per-cell availability of the labeled compound. |
Issue 2: High Cell Death or Poor Cell Health
If you observe significant cytotoxicity after treatment with Indole-¹⁵N, it is likely due to the concentration being too high.
| Potential Cause | Recommended Solution | Rationale |
| Indole-¹⁵N Concentration is Toxic | Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 value. Use a concentration well below the IC50 for your labeling experiments. | Indole can be toxic at high concentrations, inhibiting essential cellular processes. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%). | The solvent used to dissolve the Indole-¹⁵N can be toxic to cells at higher concentrations. |
| Sensitive Cell Line | Consider using a less sensitive cell line if possible, or significantly reduce the treatment duration and concentration. | Different cell lines have varying sensitivities to chemical compounds. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Indole-¹⁵N (IC50)
This protocol outlines the use of an MTS assay to determine the half-maximal inhibitory concentration (IC50) of Indole-¹⁵N.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of Indole-¹⁵N in culture medium. A suggested starting range is 0.01 µM to 200 µM.
-
Cell Treatment: Remove the old medium and add 100 µL of the diluted Indole-¹⁵N solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: ¹⁵N Labeling and Sample Preparation for Mass Spectrometry
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency. Use medium supplemented with dialyzed fetal bovine serum (dFBS).
-
Labeling: Remove the culture medium and replace it with fresh medium containing the pre-determined optimal, non-toxic concentration of Indole-¹⁵N. Incubate for the desired time as determined by your time-course experiment.
-
Harvesting:
-
Supernatant: Collect the cell culture medium, centrifuge to remove any detached cells, and store the supernatant at -80°C for analysis of exported metabolites.
-
Cells: Wash the attached cells twice with ice-cold PBS.
-
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer for proteins, or methanol/acetonitrile/water extraction for metabolomics).
-
Metabolite Extraction (if required): If analyzing small molecule metabolites, perform a liquid-liquid or solid-phase extraction appropriate for indole and its derivatives.
-
Sample Preparation for MS: Prepare your samples (cell lysate and supernatant) for mass spectrometry analysis according to the instrument's requirements. This may involve protein digestion for proteomics or derivatization for metabolomics.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Look for the mass shift corresponding to the ¹⁵N incorporation in indole and its expected metabolites (e.g., indoxyl, indoxyl sulfate).
-
Data Analysis: Use appropriate software to determine the percentage of ¹⁵N enrichment. This can be done by comparing the isotopic profile of a peptide or metabolite against theoretical profiles with different enrichment rates.
Visualizations
Caption: Cellular uptake and metabolism of Indole-¹⁵N.
Caption: Troubleshooting workflow for low Indole-¹⁵N incorporation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Indole modulates cooperative protein–protein interactions in the flagellar motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indole-¹⁵N Labeling in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of ¹⁵N-indole labeling of proteins in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Indole-¹⁵N labeling in E. coli?
Indole-¹⁵N labeling is a specific isotopic labeling technique used to incorporate a ¹⁵N isotope exclusively into the indole ring of tryptophan residues within a protein. This method is highly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, as it allows for the specific monitoring of tryptophan residues, which are often located in functionally significant regions of a protein, such as the active site of an enzyme or at protein-protein interfaces.
Q2: What are the main advantages of using ¹⁵N-indole over uniformly labeling with ¹⁵N-ammonium chloride?
The main advantage is specificity. By providing ¹⁵N-indole, only the tryptophan residues will be labeled with ¹⁵N. This simplifies complex NMR spectra by reducing the number of signals, making it easier to assign and interpret the resonances corresponding to tryptophan. Uniform labeling, on the other hand, incorporates ¹⁵N into all nitrogen-containing amino acids, leading to a much more crowded spectrum.
Q3: Can I use any E. coli strain for Indole-¹⁵N labeling?
While it is possible to use standard expression strains like BL21(DE3), it is highly recommended to use a tryptophan auxotrophic strain (a strain that cannot synthesize its own tryptophan)[1][2][3]. These strains are deficient in one or more genes of the tryptophan biosynthesis pathway (e.g., trpA, trpB)[4]. Using an auxotrophic strain ensures that the only source of tryptophan for protein synthesis is from the exogenously supplied ¹⁵N-indole, thereby maximizing labeling efficiency and minimizing dilution with unlabeled tryptophan[5].
Q4: What is "isotope scrambling" and how can it be minimized during Indole-¹⁵N labeling?
Isotope scrambling refers to the transfer of the ¹⁵N label from the intended molecule (indole) to other amino acids. In the context of Indole-¹⁵N labeling, the primary concern is the activity of the enzyme tryptophanase (tnaA), which can break down tryptophan into indole, pyruvate, and ammonia. If the released ¹⁵N-ammonia is re-assimilated by the cell, the ¹⁵N label can be incorporated into other amino acids, particularly glutamine, asparagine, and arginine.
To minimize scrambling:
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Use a tnaA knockout strain.
-
Suppress tryptophanase activity by carefully controlling the culture conditions. One effective method is to add unlabeled indole to the culture medium during expression, which can mimic cell-cell communication signals and suppress the enzymatic cleavage of tryptophan.
Troubleshooting Guide
This guide addresses common issues encountered during Indole-¹⁵N labeling experiments.
| Problem | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low Labeling Efficiency | 1. Use of a non-auxotrophic E. coli strain leading to dilution with endogenous, unlabeled tryptophan. 2. Inefficient uptake of indole by the cells. 3. Insufficient concentration of ¹⁵N-indole in the medium. | 1. Switch to a tryptophan auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpA ΔtrpB). 2. Optimize the concentration of ¹⁵N-indole in the culture medium. Start with a concentration of around 0.5 mM. 3. Ensure the cells are grown to an appropriate density before inducing protein expression and adding the label. | Increased incorporation of ¹⁵N into tryptophan residues, leading to stronger signals in NMR analysis. |
| Significant Isotope Scrambling | 1. High activity of tryptophanase (tnaA), which degrades ¹⁵N-tryptophan, releasing ¹⁵N-ammonia that is then incorporated into other amino acids. | 1. Use an E. coli strain with a tnaA gene deletion. 2. Add unlabeled indole to the growth medium at the time of induction to suppress tryptophanase activity. 3. Optimize the expression temperature and duration to minimize metabolic side reactions. Lower temperatures (18-25°C) for longer induction times are often beneficial. | Reduced ¹⁵N signals from non-tryptophan amino acids in the NMR spectrum, resulting in a cleaner, more specific labeling pattern. |
| Low Protein Yield | 1. Toxicity of indole or the labeled tryptophan to the E. coli cells. 2. Suboptimal protein expression conditions in minimal media. 3. The expressed protein may be toxic to the cells, leading to poor growth. | 1. Optimize the concentration of ¹⁵N-indole; high concentrations can be toxic. 2. Grow cells in a rich medium to a high density, then pellet the cells and resuspend them in minimal medium containing the ¹⁵N-indole just before induction. 3. Use a tightly regulated expression system to minimize leaky expression before induction. 4. Consider using specialized E. coli strains like C41(DE3) or C43(DE3) which can be more tolerant to toxic proteins. | Improved cell growth and higher yields of the target protein. |
| No Protein Expression | 1. Incorrect plasmid construction or transformation. 2. The protein of interest is highly toxic to the cells. 3. Issues with the induction of protein expression. | 1. Verify the integrity of your expression plasmid by sequencing. 2. Try expressing a known, well-behaved protein under the same conditions to confirm that the labeling protocol and expression system are working. 3. Optimize inducer concentration (e.g., IPTG) and the timing of induction. | Successful expression of the target protein. |
Experimental Protocols
Protocol 1: Indole-¹⁵N Labeling in a Tryptophan Auxotrophic E. coli Strain
This protocol is adapted for use with a tryptophan auxotrophic E. coli strain, such as BL21(DE3) with a deletion in a key tryptophan biosynthesis gene.
Materials:
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Tryptophan auxotrophic E. coli strain transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium supplemented with all necessary nutrients except tryptophan.
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¹⁵N-Indole (≥98% isotopic purity).
-
Unlabeled L-tryptophan.
-
Appropriate antibiotic.
-
Inducer (e.g., IPTG).
Procedure:
-
Starter Culture: Inoculate 10 mL of M9 minimal medium supplemented with 50 µg/mL of unlabeled L-tryptophan and the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with unlabeled tryptophan and antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cell Harvest and Washing: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 100 mL of M9 minimal medium (without any tryptophan) to remove any residual unlabeled tryptophan.
-
Resuspension and Induction: Resuspend the washed cell pellet in 1 L of fresh M9 minimal medium (without tryptophan). Add ¹⁵N-indole to a final concentration of 0.5 mM. Induce protein expression by adding the appropriate concentration of inducer (e.g., 1 mM IPTG).
-
Expression: Incubate the culture at a reduced temperature (e.g., 20°C) for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can then be stored at -80°C or used immediately for protein purification.
Protocol 2: Suppression of Isotope Scrambling with Unlabeled Indole
This protocol is designed for use with standard E. coli expression strains where tryptophanase activity may be a concern.
Materials:
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E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.
-
M9 minimal medium.
-
¹⁵N-Indole.
-
Unlabeled Indole.
-
Appropriate antibiotic.
-
Inducer (e.g., IPTG).
Procedure:
-
Starter and Main Culture: Follow steps 1 and 2 from Protocol 1, but without the addition of any tryptophan to the media.
-
Induction and Labeling: When the OD₆₀₀ reaches 0.6-0.8, add ¹⁵N-indole to a final concentration of 0.5 mM. Simultaneously, add unlabeled indole to a final concentration of 1 mM to suppress tryptophanase activity. Induce protein expression with the appropriate inducer.
-
Expression and Harvesting: Follow steps 5 and 6 from Protocol 1.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Research - E. coli Auxotrophic Expression Strains of Toshio Iwasaki Group Homepage|Nippon Medical School|æ¥æ¬å»ç§å¤§å¦|å²©å´ ä¿é ã°ã«ã¼ã ãã¼ã ãã¼ã¸ [fesworld.jp]
- 4. addgene.org [addgene.org]
- 5. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Common Issues with 15N Labeled Internal Standards in Proteomics
This technical support center is designed for researchers, scientists, and drug development professionals using 15N labeled internal standards in their proteomics experiments. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges and ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are 15N labeled internal standards and why are they used in proteomics?
A1: Stable isotope-labeled (SIL) internal standards are molecules in which one or more atoms have been replaced by a stable (non-radioactive) heavy isotope, such as replacing 14N with 15N. In proteomics, these standards are chemically identical to the analyte of interest (the "light" peptide or protein) but have a higher mass.[1][2] They are added to a sample at a known concentration at an early stage of sample preparation.[3] Because the heavy standard and the light analyte behave almost identically during sample processing, chromatography, and mass spectrometry analysis, the ratio of their signal intensities allows for precise and accurate quantification, correcting for sample loss, matrix effects, and variations in instrument response.[4][5]
Q2: What is metabolic labeling with 15N?
A2: Metabolic labeling is a technique where organisms or cells are grown in a medium where the sole source of nitrogen is enriched with the 15N isotope (e.g., 15NH4Cl or K15NO3). As the cells grow and synthesize proteins, the 15N is incorporated into all nitrogen-containing amino acids, and thus into all proteins. This creates a "heavy" proteome that can be used as an internal standard for an entire experiment. For example, a "heavy" labeled cell lysate can be mixed with a "light" (unlabeled) lysate from a different experimental condition, allowing for the relative quantification of thousands of proteins simultaneously.
Q3: What are the ideal characteristics of a 15N labeled internal standard?
A3: An ideal stable isotope-labeled internal standard should:
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Be chemically identical to the analyte.
-
Have a sufficient mass difference to avoid spectral overlap with the analyte.
-
Exhibit high isotopic purity, meaning it contains a minimal amount of the unlabeled ("light") version.
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Co-elute perfectly with the analyte during chromatography to ensure they experience the same matrix effects.
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Possess stable isotopic labels that do not exchange during the entire experimental workflow. 15N labels are generally very stable.
Q4: What does "labeling efficiency" (or "enrichment") mean and why is it critical?
A4: Labeling efficiency refers to the percentage of nitrogen atoms in the "heavy" standard that are actually 15N instead of the natural abundance 14N. It is rare to achieve 100% efficiency; values between 93-99% are common. This is a critical parameter because incomplete labeling (e.g., 95% efficiency) means the isotopic distribution of the heavy peptide is a cluster of peaks rather than a single well-defined peak. If quantification software assumes 100% labeling, it will miscalculate the abundance of the heavy peptide, leading to significant errors in the calculated protein ratios. Therefore, it is crucial to determine the actual labeling efficiency and use this value to correct the quantification data.
Q5: Can the 15N label affect the properties of the protein or peptide?
A5: While it is generally assumed that stable isotopes have negligible effects, some studies have reported evidence of a "stable isotope effect." This can manifest as slight differences in chromatographic retention times between 14N and 15N peptides or even affect protein expression levels and metabolic pathways in organisms fully labeled with 15N. While often minor, it's a factor to be aware of, particularly in highly sensitive analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and data analysis in a question-and-answer format.
Issue 1: Inaccurate Quantification - Skewed or Inconsistent Ratios
Question: My calculated protein and peptide ratios are skewed and show high variability across my replicates. What could be the cause?
Answer: This is a classic symptom of incomplete 15N labeling that has not been corrected for during data analysis.
Symptoms:
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Observed protein/peptide ratios are inconsistent or systematically skewed.
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The isotopic distribution of labeled peptides in the mass spectrum is broader than expected, with significant peaks at masses lower than the fully labeled peptide.
-
Data analysis software may flag poor correlation between the theoretical and experimental isotopic patterns.
Possible Causes:
-
Insufficient Labeling Time: The organism or cell culture did not have enough time to fully incorporate the 15N isotope, especially in proteins with slow turnover rates.
-
Depletion of 15N Source: The 15N-containing nutrient in the growth medium was depleted before full incorporation was achieved.
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Contamination: The experiment was contaminated with natural abundance (14N) nitrogen sources.
Solutions:
-
Determine Labeling Efficiency: It is essential to calculate the actual 15N incorporation efficiency before proceeding with quantification.
-
Correct in Software: Use the determined labeling efficiency as a parameter in your quantification software. This allows the software to adjust the calculated peptide ratios by accounting for the contribution of the partially labeled species to the isotopic cluster.
-
Optimize Labeling Protocol: For future experiments, consider increasing the labeling duration or ensuring a consistent and adequate supply of the 15N source. For organisms with tissues that have slow protein turnover, labeling for multiple generations may be necessary.
The table below illustrates how failing to correct for a 95% labeling efficiency can lead to an underestimation of true protein abundance changes.
| Protein ID | True Ratio (Light/Heavy) | Measured Ratio (Uncorrected) | Measured Ratio (Corrected for 95% Efficiency) | % Error (Uncorrected) |
| P12345 | 1.0 | 0.95 | 1.00 | -5.0% |
| P67890 | 2.0 | 1.90 | 2.00 | -5.0% |
| Q12345 | 5.0 | 4.75 | 5.00 | -5.0% |
| Q67890 | 0.5 | 0.475 | 0.50 | -5.0% |
This data is illustrative and based on the principle that incomplete labeling reduces the intensity of the expected "heavy" monoisotopic peak, causing an apparent decrease in its abundance if not corrected.
This protocol outlines the steps to determine the 15N labeling efficiency using your mass spectrometry data.
-
Data Acquisition: Acquire high-resolution mass spectra (MS1 scans) of your 15N-labeled protein digest. High resolution is crucial to accurately resolve the isotopic peaks.
-
Peptide Identification: Perform a database search to identify peptides from your sample.
-
Select Peptides for Analysis: Choose 8-10 abundant peptides with good signal-to-noise ratios. Peptides with a mass under 1500 m/z are often preferred as their monoisotopic peak is typically the most intense.
-
Isotopic Pattern Analysis:
-
For each selected peptide, extract the experimental isotopic distribution from the MS1 scan.
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Use a software tool (e.g., Protein Prospector's "MS-Isotope" module, Census) to compare the experimental pattern to theoretical patterns at different enrichment levels (e.g., 90% to 99.5%).
-
The software will find the best match and report the labeling efficiency. A key indicator is the ratio of the monoisotopic peak (M) to the M-1 peak (the peak one mass unit lower); a larger M-1 peak indicates lower labeling efficiency.
-
-
Calculate Average Efficiency: Average the labeling efficiency values obtained from the selected peptides to get a global estimate for your experiment. The efficiency is typically constant across all proteins in a given experiment.
Caption: Workflow for diagnosing and correcting inaccurate protein quantification due to labeling issues.
Issue 2: Reduced Identification of 15N-Labeled Peptides
Question: My search engine identifies significantly fewer peptides from my "heavy" (15N) sample compared to the "light" (14N) sample. Why is this happening?
Answer: This is a common challenge in 15N labeling experiments, particularly when labeling is incomplete. The issue is often exacerbated for larger peptides.
Symptoms:
-
The number of peptide-spectrum matches (PSMs) is significantly lower for the 15N-labeled peptides.
-
The discrepancy is more pronounced for peptides with a higher number of nitrogen atoms (and thus a larger mass shift).
Possible Causes:
-
Complex Isotopic Clusters: Incomplete labeling makes the isotopic clusters of heavy peptides broader and more complex. This makes it harder for the mass spectrometry software to correctly identify the monoisotopic peak for MS/MS fragmentation selection.
-
Incorrect Precursor Mass: If the software selects a non-monoisotopic peak for fragmentation, the precursor mass used for the database search will be incorrect, leading to a failed peptide identification.
-
Database Search Parameters: The search engine may not be optimally configured to handle the variable mass shifts and complex isotopic patterns associated with 15N labeling.
Solutions:
-
Optimize Data Acquisition: Use high-resolution MS1 scans to better resolve the complex isotopic patterns of heavy peptides.
-
Use Specialized Software: Employ quantification software specifically designed to handle 15N data. These tools can correct for inaccurate peptide ratios introduced by incomplete enrichment and improve peptide identification.
-
Adjust Search Parameters: When searching the data, ensure you are using a separate search for the 15N labeled data with the correct modifications specified. Some studies have proposed correction methods that can significantly increase the number of identified heavy peptides.
-
Manual Validation: For key proteins of interest where the heavy peptide was not identified, manually inspect the MS1 spectra to see if the isotopic cluster is present.
This table shows the typical impact of labeling efficiency on the identification rates of light vs. heavy peptides.
| Labeling Efficiency | Typical 14N Peptide IDs | Typical 15N Peptide IDs | % Decrease in 15N IDs |
| 99.0% | 5000 | 4850 | ~3% |
| 97.0% | 5000 | 4400 | ~12% |
| 95.0% | 5000 | 3900 | ~22% |
| < 93.0% | 5000 | < 3500 | >30% |
Data is illustrative, based on general observations that lower labeling efficiency significantly hampers the identification rate of heavy peptides.
Caption: Decision process showing why incomplete labeling complicates heavy peptide identification.
Issue 3: Contamination of Heavy Standard with Light Analyte
Question: I am seeing a peak for my light analyte when I analyze a sample containing only the heavy internal standard. What is the source of this signal?
Answer: This issue is typically caused by the presence of the unlabeled ("light") analyte as an impurity in your stable isotope-labeled standard material.
Symptoms:
-
A peak is observed at the retention time and mass transition of the light analyte when analyzing a solution of only the heavy standard.
-
This leads to an artificially high baseline for the light analyte, compromising the accuracy and limits of quantification, especially for low-concentration samples.
Possible Causes:
-
Incomplete Synthesis: The chemical synthesis or metabolic incorporation used to produce the SIL standard is rarely 100% efficient, resulting in a small residual amount of the unlabeled starting material.
Solutions:
-
Verify the Purity of the SIL Standard: Always check a new lot of a labeled standard for the presence of its light counterpart before using it in an assay.
-
Quantify the Impurity: If a light signal is present, you should quantify its contribution.
-
Adjust IS Concentration: You can lower the concentration of the SIL standard added to your samples to minimize the contribution of the unlabeled impurity. However, you must ensure the standard's signal remains strong enough for reliable quantification.
-
Subtract the Contribution: In some cases, if the contribution is consistent, it can be measured and subtracted from the analyte signal in the unknown samples, but this adds complexity and potential error.
-
Prepare a High-Concentration Standard Solution: Prepare a solution of the 15N-labeled internal standard in a neat solvent (e.g., 50% acetonitrile/water) at a concentration at the high end of your intended calibration range.
-
LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.
-
Monitor Transitions: Monitor the mass transitions for both the heavy internal standard and the light analyte.
-
Evaluate Results:
-
Expected Outcome: A large peak should be observed for the heavy standard. A very small or no peak should be observed for the light analyte.
-
If a Significant Light Peak is Present: The SIL standard contains a notable amount of unlabeled impurity.
-
-
Quantify the Impurity (Optional but Recommended):
-
Prepare a calibration curve using a certified standard of the unlabeled analyte.
-
Analyze the high-concentration SIL standard solution and use the calibration curve to determine the exact concentration of the unlabeled impurity. This percentage should be noted and considered in all subsequent calculations.
-
Caption: A workflow for the essential quality control step of verifying SIL standard purity.
References
- 1. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
Technical Support Center: 15N NMR Signal-to-Noise Optimization
Welcome to the technical support center for 15N NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my 15N NMR spectrum inherently weak?
A1: The low signal-to-noise ratio in 15N NMR stems from two primary physical properties of the 15N nucleus. Firstly, its natural abundance is very low, at only 0.36%.[1][2] Secondly, it possesses a low gyromagnetic ratio (γ), which is only about 10.14% that of a proton (¹H).[1] This combination results in a signal that is approximately 300 times weaker than a proton signal at the same magnetic field strength.[1]
Q2: What is the most immediate way to improve my S/N ratio?
A2: The most straightforward method is to increase the number of scans (signal averaging). The signal-to-noise ratio improves proportionally to the square root of the number of scans (N) accumulated.[3] However, this comes at the cost of longer experiment times. Before resorting to very long acquisitions, ensure your sample concentration is adequate and the spectrometer is properly shimmed and tuned.
Q3: How much can a cryogenically cooled probe (CryoProbe) improve my S/N ratio for 15N experiments?
A3: A CryoProbe significantly enhances sensitivity by cooling the detection coils and preamplifiers to cryogenic temperatures (around 20-30 K), which dramatically reduces thermal noise. For nuclei in the 15N range, you can expect a sensitivity increase of 3 to 4 times compared to a conventional room-temperature probe. This can reduce the required experiment time from an overnight run to just a couple of hours.
Q4: What are paramagnetic relaxation agents and when should I use them?
A4: Paramagnetic relaxation enhancement (PRE) agents are molecules containing unpaired electrons, such as certain metal ion chelates (e.g., Gd³⁺, Mn²⁺) or nitroxide stable radicals. They are added in small amounts to an NMR sample to decrease the spin-lattice (T₁) relaxation times of the nuclei. This allows for a shorter recycle delay between scans, enabling more scans to be acquired in the same amount of time, thus boosting the S/N ratio. They are particularly useful when long T₁ values are the primary bottleneck for your experiment time.
Q5: My peaks are very broad, which is affecting my S/N ratio. What are the common causes?
A5: Peak broadening can result from several factors. Common causes include poor magnetic field homogeneity (improper shimming), the presence of paramagnetic impurities in your sample, or high sample viscosity due to high concentration. Chemical exchange processes, where a molecule rapidly converts between different conformations, can also lead to broad peaks. For nitrogen-containing heterocycles, quadrupolar broadening from the ¹⁴N nucleus can sometimes affect adjacent nuclei.
Q6: What is Dynamic Nuclear Polarization (DNP) and how does it improve sensitivity?
A6: Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances NMR signal intensity by transferring the high polarization of electron spins to the nuclear spins. The sample is cooled to very low temperatures (e.g., 25 K) in the presence of a polarizing agent (a stable radical) and irradiated with microwaves. This can increase the signal by several orders of magnitude, with enhancements of over 10,000 times reported for 13C and 15N. After polarization in the solid state, the sample can be rapidly dissolved to create a hyperpolarized liquid for high-resolution NMR.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio
This guide provides a systematic workflow for diagnosing and resolving low S/N in your 15N NMR experiments. Follow the steps to identify the root cause, from simple sample checks to advanced parameter optimization.
Caption: Workflow for troubleshooting low signal-to-noise in 15N NMR spectra.
Data Presentation
Table 1: S/N Enhancement with CryoProbes vs. Room Temperature Probes
This table summarizes the expected sensitivity gains when using cryogenically cooled probes compared to standard room temperature (RT) probes for 15N and other nuclei.
| Probe Type | Nucleus Range | Typical S/N Enhancement Factor | Reference |
| CPMAS CryoProbe | Heteronuclear (e.g., ¹⁵N, ¹³C) | 3 - 4 | |
| TCI CryoProbe | ¹H, ¹³C, ¹⁵N | ~4-5 (for ¹H detection) | |
| BBO CryoProbe | ³¹P to ¹⁵N | 3 - 4 | |
| General CryoProbe | ¹H (in aqueous samples) | ~2 | |
| General CryoProbe | ¹H (in non-polar solvents) | ~4 |
Enhancement factors are relative to standard room temperature probes.
Table 2: Recommended Sample Concentrations for Routine NMR
Sufficient sample concentration is a critical first step for achieving a good signal. This table provides general guidelines.
| Experiment Type | Recommended Concentration (Small Molecules <1000 Da) | Key Considerations | Reference |
| ¹H NMR | 5 - 25 mg in 0.6-0.7 mL | Relatively sensitive, lower concentrations are often sufficient. | |
| ¹³C NMR | 10 - 50 mg in 0.6-0.7 mL | Inherently less sensitive than ¹H; requires more material. | |
| ¹⁵N NMR | Often requires >50 mg, or isotopic labeling | Very low sensitivity and natural abundance. Long acquisition times are common. |
Experimental Protocols
Protocol 1: General Sample Preparation for Optimal S/N
Errors in sample preparation are a leading cause of poor spectral quality. Following this protocol can help eliminate common issues.
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Weigh Sample: Accurately weigh the required amount of your purified compound (see Table 2 for guidance) into a clean, dry vial.
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Select Solvent: Choose a high-quality deuterated solvent in which your sample is highly soluble. Ensure the solvent bottle is kept tightly capped to avoid moisture absorption.
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Add Solvent: Using a calibrated pipette, add the appropriate volume of solvent (typically 0.6-0.7 mL for a standard 5 mm tube).
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Ensure Complete Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles or cloudiness.
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Filter the Sample: To remove any particulate matter that can degrade magnetic field homogeneity (shimming), filter the sample directly into the NMR tube. A common method is to use a pipette with a small plug of glass wool.
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Check Sample Height: Ensure the final sample height in the NMR tube is appropriate for the instrument's detection coil, typically 4-5 cm for a 5 mm tube.
Protocol 2: Using Paramagnetic Relaxation Agents (PRE)
This protocol outlines the general steps for using a PRE agent to reduce T₁ relaxation times and accelerate data acquisition.
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Choose a PRE Agent: Select an appropriate agent. Ni(DO2A) is noted to reduce proton T₁ times with minimal line broadening, while other agents like Gd³⁺ chelates are also common.
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Prepare a Stock Solution: Prepare a concentrated stock solution of the PRE agent in the same deuterated solvent as your sample. This allows for precise addition of small quantities.
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Acquire a Reference Spectrum: Before adding the agent, acquire a standard spectrum of your sample to serve as a baseline.
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Titrate the PRE Agent: Add a very small aliquot of the PRE agent stock solution to your NMR sample. The goal is to use the lowest concentration that provides a significant reduction in T₁. High concentrations can cause excessive line broadening.
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Mix and Equilibrate: Gently mix the sample and allow it to equilibrate.
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Optimize Acquisition Parameters: With the PRE agent present, you can now use a much shorter relaxation delay (D1). Re-optimize this parameter along with the number of scans to maximize S/N in your desired experiment time.
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Acquire Final Spectrum: Run the full experiment with the optimized parameters.
Visualizations
Logical Relationship: Paramagnetic Relaxation Enhancement (PRE)
The following diagram illustrates how a PRE agent shortens the T₁ relaxation time, allowing for a shorter recycle delay (D1) and enabling more scans to be collected in the same total experiment time, thereby improving the overall S/N ratio.
Caption: How Paramagnetic Relaxation Enhancement (PRE) improves S/N ratio.
References
Technical Support Center: Quantifying Indole-15N Enrichment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Indole-15N enrichment in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind quantifying 15N enrichment using mass spectrometry?
A1: The quantification of 15N enrichment relies on the mass difference between the naturally abundant light isotope (¹⁴N) and the stable heavy isotope (¹⁵N). In mass spectrometry, molecules containing ¹⁵N will have a higher mass-to-charge ratio (m/z) than their ¹⁴N counterparts. By measuring the relative abundance of the ¹⁵N-labeled (heavy) and unlabeled (light) indole, the percentage of ¹⁵N incorporation, or enrichment, can be calculated. Isotope dilution mass spectrometry, which involves spiking a known concentration of a labeled internal standard into the sample, is often considered a gold standard for accurate quantification.[1]
Q2: Why is determining the exact ¹⁵N enrichment percentage crucial?
A2: The precise degree of heavy isotope incorporation is a critical factor for the fitness-for-purpose of the labeled material.[1] Inaccurate enrichment values can lead to errors in calculating the concentration of the analyte in the sample. For instance, if a sample has 95% labeling enrichment, it means the ¹⁵N labeled peptide contains 95% of ¹⁵N and 5% standard ¹⁴N.[2] Not accounting for this incomplete labeling can affect the accuracy of quantification, especially when using the monoisotopic peak for calculations.[2]
Q3: What are "matrix effects" and how can they affect my this compound analysis?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy and precision of quantification. Indole and its derivatives, being polar molecules, are susceptible to co-elution with other polar endogenous compounds like salts and phospholipids, which are known to cause significant matrix effects.
Q4: How can I minimize matrix effects in my experiment?
A4: Several strategies can be employed to mitigate matrix effects:
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Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are critical for removing interfering substances.
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Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate indole from matrix components is crucial.
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Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as indole-d7, is highly recommended. Since the internal standard has similar chemical properties and elution behavior to the analyte, it can effectively compensate for variations in sample preparation and matrix effects.
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | This is a common matrix effect where other compounds in the sample interfere with the ionization of your target analyte. Solution: Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to better resolve indole from interfering compounds. |
| Inefficient Ionization | The mass spectrometer source conditions may not be optimal for indole. |
| Poor Extraction Recovery | The sample preparation method may not be efficiently extracting indole. |
| Instrument Sensitivity | The concentration of this compound in the sample may be below the instrument's limit of detection. |
Problem 2: High Variability in Peak Areas Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. |
| Uncorrected Matrix Effects | Variability in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. |
| LC System Carryover | Residual analyte from a previous injection can carry over to the next, causing artificially high readings in subsequent samples. |
Problem 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Polar compounds like indole can interact with active sites on the LC column, leading to peak tailing. |
| Column Overload | Injecting too much sample can lead to broad or fronting peaks. |
| Column Degradation | The LC column performance may have deteriorated over time. |
Experimental Protocols
Detailed Methodology: LC-MS/MS Quantification of this compound
This protocol provides a general framework. Optimization of specific parameters will be required for your instrument and sample type.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of your complex sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the ¹⁵N-Indole internal standard (concentration to be optimized).
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Vortex vigorously for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
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Column: A C18 reversed-phase column (e.g., Synergi Fusion C18, 4 µm, 250 x 2.0 mm) is a suitable starting point.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Methanol.
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Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
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Flow Rate: 0.25 mL/min.
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Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
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Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
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MRM Transitions:
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Indole-14N: Precursor ion m/z 118.1 → Product ion m/z 91.1.
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This compound: Precursor ion m/z 119.1 → Product ion m/z 92.1 (Theoretically, to be confirmed by infusion).
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Internal Standard (Indole-d7): Precursor ion m/z 124.15 → Product ion m/z 96.1.
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Optimization: Infuse a standard solution of each analyte to optimize MS parameters such as collision energy and cone voltage.
4. Data Analysis and Enrichment Calculation
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Integrate the peak areas for the ¹⁴N-indole and ¹⁵N-indole.
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Calculate the ¹⁵N enrichment using the following formula:
% Enrichment = (Area of ¹⁵N-Indole / (Area of ¹⁴N-Indole + Area of ¹⁵N-Indole)) * 100
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for indole analysis, which can be adapted for ¹⁵N-labeled indole.
| Parameter | Value | Reference(s) |
| Column | Synergi Fusion C18 (4 µm, 250 × 2.0 mm) | |
| Mobile Phase A | 0.1% aqueous formic acid | |
| Mobile Phase B | Methanol | |
| Flow Rate | 0.25 mL/min | |
| Run Time | 12 min | |
| Ionization Mode | APCI, Positive | |
| MRM Transition (Indole) | 118.1 > 91.1 m/z | |
| MRM Transition (Indole-d7 IS) | 124.15 > 96.1 m/z | |
| Linear Range | 1–500 ng/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound signal.
References
Technical Support Center: Addressing Matrix Effects with Indole-¹⁵N Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Indole-¹⁵N as an internal standard to mitigate matrix effects in LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of Indole-¹⁵N internal standards.
Issue 1: Poor reproducibility of the analyte/Indole-¹⁵N peak area ratio between samples.
This is a common indicator that the internal standard is not fully compensating for the variability in the analytical process.
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Potential Cause 1: Differential Matrix Effects.
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Explanation: Even with a stable isotope-labeled internal standard (SIL-IS), slight differences in chromatography can lead to the analyte and Indole-¹⁵N eluting into regions with varying degrees of ion suppression or enhancement. While ¹⁵N-labeled standards are less prone to chromatographic shifts than deuterated standards, this can still occur.[1]
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Troubleshooting Steps:
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Optimize Chromatography: Adjust the gradient, flow rate, or mobile phase composition to ensure the analyte and Indole-¹⁵N co-elute as closely as possible.[2]
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Evaluate Sample Cleanup: Inadequate sample preparation can lead to high levels of matrix components. Consider more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce the overall matrix load.[3][4]
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Assess Matrix Effects: Perform a quantitative assessment of matrix effects to understand the extent of the issue.
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Potential Cause 2: Inconsistent Sample Preparation.
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Explanation: Variability in extraction recovery or sample dilution can lead to inconsistent results. The internal standard should be added as early as possible in the sample preparation workflow to account for these variations.[5]
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Troubleshooting Steps:
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Review Pipetting and Handling: Ensure all pipetting and dilution steps are accurate and consistent across all samples.
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Optimize Extraction Procedure: Validate the extraction procedure to ensure consistent recovery for both the analyte and the Indole-¹⁵N internal standard.
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Potential Cause 3: Internal Standard Purity Issues.
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Explanation: The presence of unlabeled indole in the Indole-¹⁵N standard can contribute to the analyte signal, leading to inaccuracies, especially at low concentrations.
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Troubleshooting Steps:
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Verify Isotopic Purity: Analyze a high-concentration solution of the Indole-¹⁵N standard alone to check for the presence of the unlabeled analyte. The contribution to the analyte's mass-to-charge ratio (m/z) should be minimal.
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Consult Certificate of Analysis: Review the manufacturer's certificate of analysis for information on isotopic purity.
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Issue 2: Analyte and Indole-¹⁵N internal standard do not co-elute perfectly.
Perfect co-elution is crucial for effective matrix effect compensation.
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Potential Cause 1: Chromatographic Conditions.
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Explanation: While ¹⁵N labeling has a minimal impact on retention time compared to deuterium labeling, some separation can still occur depending on the column and mobile phase conditions.
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Troubleshooting Steps:
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Simplify Gradient: A shallower gradient can sometimes improve co-elution.
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Change Column Chemistry: Experiment with a different stationary phase that may offer different selectivity.
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Isocratic Elution: If possible, an isocratic method may ensure consistent elution behavior.
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Potential Cause 2: Column Degradation.
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Explanation: A contaminated or degraded column can lead to peak shape distortion and shifts in retention time, potentially affecting the analyte and internal standard differently.
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Troubleshooting Steps:
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Implement Column Wash: Use a robust column washing procedure between runs to remove strongly retained matrix components.
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Replace Column: If peak shape and retention time issues persist, replace the analytical column.
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Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative methods.
Q2: Why is an Indole-¹⁵N internal standard preferred over a deuterated (Indole-d₇) or a structural analog internal standard?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis. ¹⁵N and ¹³C labels are often preferred over deuterium (²H) for several reasons:
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Minimal Isotope Effect: Deuterium labeling can sometimes alter the physicochemical properties of a molecule enough to cause a slight shift in chromatographic retention time, leading to differential matrix effects. ¹⁵N labeling has a negligible isotope effect, ensuring better co-elution with the native analyte.
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Label Stability: Deuterium labels can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent, especially in aqueous solutions. ¹⁵N labels are incorporated into the core structure and are not prone to exchange.
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Identical Chemical Behavior: Indole-¹⁵N is chemically and structurally almost identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and ionization. Structural analogs can have different extraction recoveries and ionization efficiencies.
Q3: How do I verify the purity and concentration of my Indole-¹⁵N internal standard solution?
A3: Rigorous characterization of the internal standard is crucial.
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Purity: Analyze a concentrated solution of the Indole-¹⁵N standard by LC-MS/MS. Check for the presence of the unlabeled indole by monitoring the analyte's MRM transition. The response should be negligible.
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Concentration: The concentration of the stock solution should be verified, for example, by a validated quantitative NMR (qNMR) method or by preparing a calibration curve from a certified reference material if available.
Q4: What concentration of Indole-¹⁵N internal standard should I use?
A4: The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls. A common practice is to use a concentration that produces a response in the mid-range of the calibration curve for the analyte.
Q5: Can Indole-¹⁵N completely eliminate matrix effects?
A5: While Indole-¹⁵N is a highly effective tool for compensating for matrix effects, it may not eliminate them entirely, especially in cases of severe ion suppression or enhancement. The goal is to ensure that the analyte-to-internal standard ratio remains constant, even if the absolute signal intensity varies. Therefore, it is still important to optimize sample preparation and chromatography to minimize matrix effects as much as possible.
Quantitative Data Summary
The following table presents hypothetical data illustrating the effectiveness of an Indole-¹⁵N internal standard in compensating for matrix effects in human plasma.
| Sample Type | Analyte Peak Area (Uncorrected) | Indole-¹⁵N IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution (50 ng/mL) | 1,250,000 | 1,300,000 | 0.96 | 50.0 | 100 |
| Plasma Sample 1 (Spiked at 50 ng/mL) | 650,000 | 680,000 | 0.956 | 49.8 | 99.6 |
| Plasma Sample 2 (Spiked at 50 ng/mL) | 980,000 | 1,015,000 | 0.966 | 50.3 | 100.6 |
| Plasma Sample 3 (Spiked at 50 ng/mL) | 450,000 | 470,000 | 0.957 | 49.9 | 99.8 |
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Interpretation: Despite significant variation in the absolute peak areas for both the analyte and the internal standard due to matrix effects in different plasma lots, the analyte/IS ratio remains consistent. This demonstrates the successful compensation by the Indole-¹⁵N internal standard, leading to accurate quantification.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for indole in a specific biological matrix.
Materials:
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Blank matrix (e.g., human plasma) from at least six different sources.
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Indole and Indole-¹⁵N analytical standards.
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LC-MS/MS system.
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Appropriate solvents for extraction and mobile phase.
Procedure:
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Prepare two sets of samples:
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Set A (Neat Solution): Spike a known concentration of indole and Indole-¹⁵N into the reconstitution solvent.
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Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure (e.g., protein precipitation). Spike the same concentration of indole and Indole-¹⁵N into the final, extracted blank matrix supernatant.
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Analyze both sets of samples using the developed LC-MS/MS method.
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Calculate the Matrix Factor (MF):
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MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
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Calculate the IS-normalized MF:
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IS-normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]
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The IS-normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.
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Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Simplified pathway of indole production and signaling.
References
Technical Support Center: Stability and Handling of Indole-15N
This technical support center provides guidance on the stability of Indole-15N in various solvent systems, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature, protected from light and moisture.[1] It is stable under these conditions, but may be sensitive to light and air over time.[2]
Q2: How should I prepare solutions of this compound?
When preparing solutions, it is crucial to use high-purity, anhydrous solvents to minimize degradation. For optimal stability in solution, consider using anhydrous aprotic solvents.[3] Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[4]
Q3: What is the expected shelf-life of this compound in different solvents?
Specific quantitative data on the degradation rates of this compound in various solvents is not extensively available in the public domain. However, based on general chemical principles and data for similar indole compounds, stability is expected to vary depending on the solvent, storage temperature, and exposure to light and air. A summary of expected stability is provided in the table below.
Q4: What are the primary degradation pathways for indole compounds?
The primary degradation pathway for indole under certain conditions is oxidation. For instance, in the presence of some microorganisms, indole can be hydroxylated to form oxindole and isatin.[5] Another potential degradation pathway involves the formation of N-nitroso compounds under acidic conditions in the presence of nitrite. For substituted indoles, such as 5-acetoxyindole, hydrolysis of substituent groups can occur under acidic or basic conditions.
Troubleshooting Guide
Issue: I am observing unexpected peaks in the NMR spectrum of my this compound sample.
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Possible Cause: Degradation of the this compound.
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Troubleshooting Steps:
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Verify Solvent Purity: Ensure that the deuterated solvent used is of high purity and anhydrous. The presence of water or acidic impurities can accelerate degradation.
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Check Storage Conditions: Confirm that the this compound solution was stored at the recommended low temperature and protected from light.
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Analyze by LC-MS: To identify the impurities, analyze the sample using a high-resolution LC-MS method. Common degradation products of indole include isatin and products of oxidation.
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Prepare a Fresh Sample: If degradation is suspected, prepare a fresh solution from solid this compound for your experiment.
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Issue: I am seeing poor signal-to-noise in my 15N NMR experiments.
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Possible Cause: Low concentration of this compound or issues with NMR acquisition parameters.
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Troubleshooting Steps:
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Increase Concentration: If possible, increase the concentration of your this compound sample.
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Optimize Acquisition Time: 15N NMR often requires longer acquisition times due to the low gyromagnetic ratio of the 15N nucleus.
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Use Appropriate Pulse Sequences: Employ pulse sequences designed for insensitive nuclei, such as those involving polarization transfer from protons (e.g., INEPT).
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Check Instrument Calibration: Ensure the NMR spectrometer is properly calibrated.
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Issue: The color of my this compound solution has changed over time.
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Possible Cause: Degradation or oxidation of the indole ring. Indole itself can turn red upon exposure to light and air.
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Troubleshooting Steps:
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Protect from Light and Air: Always store this compound solutions in amber vials or wrapped in aluminum foil to protect from light. Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.
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Assess Purity: Analyze the discolored solution by HPLC-UV/Vis or LC-MS to determine the extent of degradation and identify any new chromophoric impurities.
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Data Presentation: Stability of this compound in Solution
While specific quantitative kinetic data for this compound degradation is limited in the literature, the following table provides a qualitative summary of expected stability based on the known chemistry of indole and general principles of compound stability.
| Solvent System | Temperature | Light Conditions | Expected Stability | Potential Degradation Products |
| Aprotic Solvents | ||||
| DMSO, Acetonitrile | -20°C to -80°C | Dark | Good | Minimal degradation expected with anhydrous solvents. |
| Protic Solvents | ||||
| Methanol, Ethanol | -20°C to -80°C | Dark | Moderate | Potential for slow oxidation or reaction with solvent impurities. |
| Water (buffered, pH 7) | 4°C | Dark | Poor | Susceptible to oxidation and microbial degradation. |
| Acidic Conditions | ||||
| e.g., 0.1 M HCl | Room Temperature | Dark | Poor | Acid-catalyzed degradation. Potential for N-nitrosation in the presence of nitrite. |
| Basic Conditions | ||||
| e.g., 0.1 M NaOH | Room Temperature | Dark | Moderate to Poor | Base-catalyzed degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC-MS
This protocol provides a general method for monitoring the stability of this compound in a specific solvent over time.
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Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Sample Preparation for Stability Study:
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Dispense aliquots of the stock solution into several amber HPLC vials.
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For each time point (e.g., 0, 24, 48, 72 hours, 1 week), prepare vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
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HPLC-MS Analysis:
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HPLC System: A reverse-phase HPLC system with a C18 column is suitable.
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.
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Detection: Use a PDA detector to monitor the absorbance at the λmax of indole (around 270-280 nm) and a mass spectrometer to identify the parent compound and any degradation products.
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Injection: At each time point, inject an aliquot of the stored solution.
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Data Analysis:
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Quantify the peak area of the this compound peak at each time point.
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Calculate the percentage of this compound remaining relative to the initial time point (t=0).
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Analyze the mass spectrometry data to identify the mass-to-charge ratio (m/z) of any new peaks that appear, which may correspond to degradation products.
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Protocol 2: Monitoring this compound Stability by 1H-15N HSQC NMR Spectroscopy
This protocol is useful for observing changes in the chemical environment of the 15N-labeled nitrogen atom.
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Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CD3CN) at a suitable concentration for NMR analysis (e.g., 1-5 mM).
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Initial NMR Spectrum: Acquire a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the freshly prepared sample. This will serve as the baseline (t=0) spectrum.
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Sample Storage: Store the NMR tube under the desired conditions (e.g., at room temperature in the dark).
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Time-course NMR Analysis: Acquire subsequent 1H-15N HSQC spectra at various time points (e.g., 24, 48, 72 hours).
-
Data Analysis:
-
Compare the spectra over time.
-
Look for the appearance of new cross-peaks, which would indicate the formation of degradation products with a different 1H-15N correlation.
-
A decrease in the intensity of the original this compound cross-peak can indicate degradation.
-
Changes in the chemical shift of the this compound cross-peak could suggest changes in the chemical environment, such as protonation or complexation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Measuring 15N Enrichment in Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with measuring 15N enrichment levels in proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during 15N metabolic labeling experiments and subsequent data analysis.
Issue 1: Inaccurate or Inconsistent Quantification of 15N Labeled Proteins
Symptoms:
-
Observed protein or peptide ratios are skewed and inconsistent across replicates.[1]
-
The isotopic distribution of labeled peptides in the mass spectrum is broader than theoretically expected, with significant peaks at masses lower than the fully labeled peptide.[1]
-
Analysis software flags a poor correlation between the theoretical and experimental isotopic patterns.[1]
Possible Causes:
-
Incomplete 15N Labeling: This is a primary cause of inaccurate quantification.[1]
-
Insufficient labeling time for the cell culture or organism to fully incorporate the 15N isotope.[1]
-
Depletion of the 15N-containing nutrient source in the growth medium.
-
For whole organisms, tissues with slow protein turnover rates may exhibit lower enrichment.
-
Contamination from natural abundance (14N) nitrogen sources.
-
-
Incorrect Monoisotopic Peak Assignment: The software may incorrectly identify the monoisotopic peak of the heavy-labeled peptide, especially with broader isotopic clusters from incomplete labeling.
-
Metabolic Scrambling: The 15N label from one amino acid may be metabolically transferred to other, unlabeled amino acids, complicating the mass spectra.
Solutions:
-
Determine Labeling Efficiency: It is critical to determine the actual 15N incorporation efficiency before proceeding with quantitative analysis. This can be achieved by analyzing the isotopic distribution of several abundant and well-characterized peptides from your 15N-labeled sample.
-
Optimize Labeling Protocol:
-
Increase the duration of labeling. For instance, in Arabidopsis, labeling for 14 days can achieve 93-99% efficiency.
-
Ensure a consistent and adequate supply of the 15N-labeled nutrient.
-
For organisms with tissues that have slow turnover rates, consider labeling for multiple generations to achieve uniformly high enrichment.
-
-
Correct for Incomplete Labeling in Software: The determined labeling efficiency (e.g., 95%) should be used as a parameter in your quantification software. This allows the software to adjust the calculated peptide ratios by accounting for the contribution of the unlabeled portion.
-
Manual Validation of Spectra: Visually inspect the mass spectra for key peptides of interest, particularly those with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak assignment.
-
Utilize High-Resolution Mass Spectrometry: Acquiring data with high resolution in both MS1 and MS2 scans is crucial for resolving complex isotopic patterns and improving the accuracy of peak assignment.
Issue 2: Low Yield of 15N Labeled Protein
Symptoms:
-
The final yield of purified 15N labeled protein is significantly lower than that of its unlabeled counterpart expressed in rich media.
Possible Causes:
-
Minimal Media Composition: Bacterial expression systems grown in minimal media with 15NH4Cl as the sole nitrogen source often have lower biomass and protein yields compared to growth in complex media.
-
Toxicity of Labeled Compounds: In some cases, high concentrations of labeled compounds can be toxic to cells, leading to reduced growth and protein expression.
Solutions:
-
Optimize Expression Conditions:
-
Test different E. coli strains for their ability to grow well in minimal media and express the protein of interest.
-
Optimize the induction conditions (e.g., IPTG concentration, induction temperature, and duration).
-
-
Mixed Protocol for Labeling: Grow cultures in an unlabeled rich medium to a desired cell density. Before induction, harvest the cells, wash them, and resuspend them in a minimal medium containing the 15N label for the protein expression phase.
Frequently Asked Questions (FAQs)
Q1: What is incomplete 15N labeling and how does it affect my quantitative data?
A1: Incomplete 15N labeling occurs when not all nitrogen atoms in a protein are replaced by the 15N isotope, meaning a fraction remains as 14N. This directly impacts the isotopic distribution of your labeled peptides in the mass spectrometer. Instead of a sharp, single "heavy" peak, you will observe a broader distribution of peaks. If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein quantification.
Q2: How can I determine the 15N labeling efficiency of my experiment?
A2: You can determine the labeling efficiency by analyzing the mass spectra of several abundant peptides from your labeled sample. By comparing the experimentally observed isotopic distribution to theoretical distributions at different enrichment levels (e.g., 95%, 97%, 99%), you can find the best match and thus estimate the labeling efficiency. Software tools like Protein Prospector's "MS-Isotope" module can assist in this process.
Q3: What is metabolic scrambling and how can I account for it?
A3: Metabolic scrambling happens when the 15N label from an enriched amino acid is transferred to other amino acids through metabolic pathways. This can lead to the unexpected appearance of 15N in non-target amino acids, complicating the analysis. To address this, you can simulate the isotope patterns for all possible isotope-labeled peptide states and use linear combinations to fit the experimental data. Tandem mass spectrometry (MS/MS) can also be used to confirm the location of the heavy isotope labels within the peptides.
Q4: Does 15N labeling affect the structure or function of my protein?
A4: Generally, the substitution of 14N with 15N has a minimal effect on protein structure and function. The small increase in mass does not typically alter the overall three-dimensional fold, backbone conformation, or thermodynamic stability of the protein. However, it is always good practice to perform functional assays to confirm that the biological activity of the labeled protein is comparable to its unlabeled counterpart.
Q5: When should I use sparse versus uniform 15N labeling?
A5:
-
Uniform labeling , where all nitrogen atoms are replaced with 15N, is commonly used in quantitative proteomics to determine relative protein abundance. It is also a standard method for producing proteins for NMR structural studies.
-
Sparse labeling , where only specific amino acids are 15N-labeled, is a useful alternative when uniform labeling is difficult or too expensive, such as in mammalian cell expression systems. It is particularly valuable for NMR studies of large proteins or glycoproteins, as it simplifies the spectra.
Quantitative Data Summary
Table 1: Reported 15N Labeling Efficiencies in Different Systems
| Organism/System | Labeling Duration | Achieved 15N Enrichment | Reference |
| Arabidopsis thaliana | 14 days | 93-99% | |
| Rat (Protocol 1) | - | 74-94% | |
| Rat (Protocol 2 - improved) | Two generations | ~94% in all tissues | |
| E. coli with [15N,13C]-labeled ubiquitin | - | 99.6% 15N | |
| HEK293 cells (KGS construct) | - | 30 ± 14% | |
| HEK293 cells (VIL construct) | - | 52 ± 2% |
Experimental Protocols
Protocol 1: General Workflow for Quantitative Proteomics using 15N Metabolic Labeling
-
Cell Culture and Labeling: Culture two separate populations of cells. One population is grown in a medium containing the natural abundance of nitrogen (14N), serving as the "light" sample. The second population is grown in a medium where the primary nitrogen source is replaced with a 15N-labeled compound (e.g., 15NH4Cl), creating the "heavy" sample.
-
Sample Mixing: After sufficient growth and labeling, harvest the cells from both populations and mix them in a 1:1 ratio based on cell count or total protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography (LC) and analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the 14N or 15N content.
-
Data Analysis:
-
Identify the peptides from the MS/MS spectra using a database search.
-
Quantify the relative abundance of the "light" and "heavy" versions of each peptide by comparing their signal intensities.
-
Calculate the protein abundance ratios based on the ratios of their constituent peptides.
-
Protocol 2: Production of 15N-Labeled Protein in E. coli for NMR Analysis
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for your protein of interest.
-
Starter Culture: Inoculate a small volume of rich medium (e.g., LB) with a single colony and grow overnight.
-
Growth in Minimal Medium: Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) where the sole nitrogen source is 15NH4Cl. Glucose is typically used as the carbon source.
-
Induction of Protein Expression: Grow the culture at an appropriate temperature (e.g., 37°C) until it reaches a mid-log phase of growth (OD600 of 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvesting and Lysis: After a period of induction (typically 3-4 hours or overnight at a lower temperature), harvest the bacterial cells by centrifugation. Lyse the cells to release the cellular contents.
-
Protein Purification: Purify the 15N-labeled protein from the cell lysate using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Visualizations
Caption: Workflow for quantitative proteomics using 15N metabolic labeling.
Caption: Logic diagram for troubleshooting inaccurate 15N quantification.
References
Technical Support Center: Indole-15N Labeling Experiments
Welcome to the technical support center for Indole-15N labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the integrity of their labeling studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of nitrogen contamination in an this compound labeling experiment?
A1: The most common sources of unlabeled (¹⁴N) nitrogen contamination include:
-
Complex media components: Peptone, tryptone, and yeast extract are rich in unlabeled amino acids and other nitrogen-containing compounds.
-
Unlabeled precursors: Contamination from unlabeled indole or tryptophan in the growth medium.
-
Cross-contamination: Residue from previous experiments in bioreactors or glassware.
-
Atmospheric nitrogen: While generally minimal, leaks in the experimental setup can introduce atmospheric N₂.
-
Contaminated ¹⁵N source: The ¹⁵N-labeled ammonium salt or other nitrogen source may contain impurities.[1]
Q2: How can I be certain that my expressed protein is properly labeled with ¹⁵N-Indole?
A2: Verification of successful labeling is typically achieved through mass spectrometry. By comparing the mass spectra of the labeled and unlabeled protein or peptide fragments containing indole, a characteristic mass shift corresponding to the incorporation of the ¹⁵N isotope should be observed. NMR spectroscopy can also be employed to confirm the incorporation of ¹⁵N.
Q3: What is the expected mass shift for a successfully ¹⁵N-labeled indole moiety?
A3: A successfully labeled indole ring will exhibit a mass increase of 1 Dalton due to the replacement of a ¹⁴N atom with a ¹⁵N atom.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Symptom: Mass spectrometry analysis shows a low percentage of ¹⁵N incorporation in the target protein or peptide.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of unlabeled nitrogen sources | Ensure that a minimal medium is used with ¹⁵N-labeled ammonium salt as the sole nitrogen source.[2][3] Avoid complex media components like yeast extract or tryptone. |
| Metabolic scrambling of the ¹⁵N label | Optimize the bacterial strain and growth conditions to favor the direct incorporation of indole. Consider using strains with specific metabolic pathway knockouts. |
| Insufficient uptake of labeled precursor | Optimize the concentration of the ¹⁵N-indole precursor and the timing of its addition to the culture. Ensure the chosen bacterial strain can efficiently uptake and utilize indole. |
| Leaky expression of the target protein | Use a tightly regulated expression system, such as the pET vector system, to minimize protein expression before the addition of the ¹⁵N-indole.[4] |
Issue 2: Contamination with Unlabeled Indole
Symptom: Significant peaks corresponding to the unlabeled protein are observed in the mass spectrum.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated growth media | Autoclave all media and solutions. Use freshly prepared minimal media for all experiments. |
| Carryover from previous experiments | Thoroughly clean and sterilize all glassware, bioreactors, and equipment. If possible, dedicate specific equipment for labeled experiments. |
| Endogenous production of indole by the expression host | Use an E. coli strain that is engineered to not produce endogenous indole. |
Experimental Protocols
Protocol 1: General ¹⁵N Labeling in E. coli
This protocol is adapted for this compound labeling.
-
Prepare Minimal Media: Prepare M9 minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source.[2] Supplement with glucose, essential trace elements, and any necessary antibiotics.
-
Inoculation: Inoculate a small starter culture in the minimal media and grow overnight.
-
Scale-Up: Use the starter culture to inoculate the main culture volume.
-
Growth: Grow the cells at the optimal temperature and shaking speed until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Induction: Induce protein expression with IPTG (or another appropriate inducer) and simultaneously add the sterile ¹⁵N-labeled indole precursor to the desired final concentration.
-
Harvesting: Continue to grow the cells for the desired expression time, then harvest the cells by centrifugation.
-
Protein Purification: Proceed with your standard protein purification protocol. All steps from this point on should be carried out with gloves to avoid keratin contamination.
Visualizing Workflows and Pathways
Below are diagrams illustrating key experimental workflows and relationships to help in planning and troubleshooting your this compound labeling experiments.
Caption: Workflow for minimizing contamination in this compound labeling.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. the-contamination-of-commercial-15n2-gas-stocks-with-15n-labeled-nitrate-and-ammonium-and-consequences-for-nitrogen-fixation-measurements - Ask this paper | Bohrium [bohrium.com]
- 2. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 3. antibodies.cancer.gov [antibodies.cancer.gov]
- 4. ukisotope.com [ukisotope.com]
Validation & Comparative
Validating Quantitative Results of Indole-Containing Compounds: A Comparative Guide to Indole-15N Metabolic Labeling and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of indole and its derivatives is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of Indole-15N metabolic labeling with alternative analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Metabolic labeling with stable isotopes, such as this compound, offers a powerful approach for tracing and quantifying nitrogen-containing compounds directly within a biological system. This in-vivo labeling strategy provides a dynamic view of metabolic pathways. However, the validation of quantitative data obtained using this method requires a thorough understanding of its performance characteristics in comparison to established analytical techniques. This guide focuses on comparing this compound metabolic labeling with two widely used alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Performance Comparison of Quantitative Methods
The choice of a quantitative method depends on various factors, including the required sensitivity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of this compound metabolic labeling, LC-MS/MS with a deuterated internal standard, and HPLC-UV/Fluorescence.
| Feature | This compound Metabolic Labeling with LC-MS/MS | LC-MS/MS with Deuterated Internal Standard | HPLC with UV/Fluorescence Detection |
| Principle | In-vivo incorporation of 15N from a labeled precursor into indole-containing compounds. Quantification is based on the ratio of 15N-labeled to unlabeled (14N) species detected by mass spectrometry. | Co-extraction of the target analyte and a known amount of its stable isotope-labeled (e.g., deuterated) analog. Quantification is based on the response ratio of the analyte to the internal standard. | Separation of the analyte by liquid chromatography and quantification based on its ultraviolet absorbance or fluorescence emission compared to an external standard calibration curve. |
| Accuracy | High. Minimizes errors from sample preparation and matrix effects as the internal standard is generated in-situ.[1][2] | High. The co-eluting, chemically identical internal standard effectively corrects for matrix effects and variations in sample processing.[3] | Moderate to High. Can be affected by co-eluting interferences and matrix effects, although good accuracy can be achieved with proper sample cleanup and method validation.[4][5] |
| Precision | High. The ratiometric measurement of labeled to unlabeled compounds provides excellent reproducibility. | High. The use of an internal standard provides high precision, with relative standard deviations (RSDs) typically below 15%. | Good. Precision is generally good, with RSDs often below 10%, but can be influenced by system variability and matrix complexity. |
| Sensitivity (LOD/LOQ) | High. Dependent on the mass spectrometer's sensitivity. Can achieve low ng/mL to pg/mL levels. | Very High. LC-MS/MS is inherently sensitive, and the use of an internal standard enhances signal-to-noise, allowing for detection at low ng/mL to pg/mL levels. | Moderate. Fluorescence detection is more sensitive than UV detection for fluorescent indole compounds. LODs are typically in the low µg/L to ng/mL range. |
| Linearity | Good. Typically exhibits a wide linear dynamic range. | Excellent. Calibration curves are typically linear over several orders of magnitude. A weighting factor may be used to ensure accuracy across the range. | Good. Generally shows good linearity over a defined concentration range. |
| Throughput | Lower. Requires a labeling period for the incorporation of the stable isotope. | High. Modern LC-MS/MS systems with rapid chromatography can analyze a large number of samples efficiently. | High. HPLC systems can be automated for high-throughput analysis. |
| Cost | Moderate to High. The cost of 15N-labeled precursors can be significant, in addition to the cost of mass spectrometry instrumentation. | High. Requires a sophisticated LC-MS/MS system and the synthesis or purchase of deuterated internal standards. | Lower. HPLC instrumentation with UV or fluorescence detectors is more affordable than mass spectrometers. |
| Strengths | - Provides insights into metabolic flux and turnover. - Internal standard is generated within the biological system, correcting for variability from the earliest stages. - Can be used for relative and absolute quantification. | - "Gold standard" for quantitative bioanalysis due to high accuracy and precision. - Wide applicability to various sample matrices. - Commercially available deuterated standards for some indole compounds. | - Cost-effective and widely accessible. - Robust and reliable for routine analysis. - Fluorescence detection offers high sensitivity for specific compounds. |
| Limitations | - Requires a biological system capable of incorporating the label. - Incomplete labeling can affect accuracy. - Potential for isotopic effects on metabolism. | - Does not provide information on metabolic turnover. - Relies on the availability and cost of the deuterated internal standard. | - Susceptible to matrix interference. - Lower sensitivity and specificity compared to MS-based methods. - Not all indole derivatives have strong chromophores or are fluorescent. |
Experimental Protocols
This compound Metabolic Labeling for Quantitative Analysis
This protocol provides a general workflow for quantitative analysis using this compound metabolic labeling, adaptable for cell culture or whole organisms.
a. Labeling:
-
Culture cells or grow organisms in a defined medium where the primary nitrogen source (e.g., ammonium salt, specific amino acids) is replaced with its 15N-labeled counterpart. The precursor for indole biosynthesis (e.g., tryptophan) should be 15N-labeled.
-
Continue the culture/growth for a sufficient period to achieve high (>95%) and steady-state incorporation of the 15N label into the target indole-containing compounds. The required duration will vary depending on the organism's growth rate and the turnover of the target metabolite.
-
Harvest the cells or tissues. For relative quantification, an unlabeled (14N) control group cultured in parallel is required.
b. Sample Preparation:
-
Combine a known amount of the 15N-labeled sample (as an internal standard) with the unlabeled (14N) experimental sample.
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/water, acetonitrile/water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the extract under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
c. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the indole-containing compounds using a suitable chromatography method (e.g., reversed-phase chromatography).
-
Detect the 14N- and 15N-labeled forms of the target analyte using mass spectrometry in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Quantify the analyte by calculating the peak area ratio of the 14N-analyte to the 15N-labeled internal standard.
LC-MS/MS with Deuterated Indole Internal Standard
This protocol outlines the quantification of indole using a deuterated internal standard.
a. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of the deuterated indole internal standard (e.g., indole-d7).
-
Perform protein precipitation and/or liquid-liquid extraction to isolate the analyte and internal standard.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent.
b. LC-MS/MS Analysis:
-
Analyze the sample using an LC-MS/MS system with optimized chromatographic and mass spectrometric conditions for indole and its deuterated analog.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for a series of calibration standards.
-
Determine the concentration of indole in the unknown samples by interpolating their peak area ratios from the calibration curve.
HPLC with UV/Fluorescence Detection
This protocol describes the quantification of indole-3-acetic acid (IAA) using HPLC.
a. Sample Preparation:
-
Extract IAA from the sample using an appropriate solvent and perform solid-phase extraction (SPE) for cleanup and pre-concentration.
-
Evaporate the purified extract to dryness and reconstitute in the mobile phase.
b. HPLC Analysis:
-
Inject the sample onto an HPLC system equipped with a C18 column and a UV or fluorescence detector.
-
Use an isocratic or gradient elution with a mobile phase such as methanol and acidified water.
-
For fluorescence detection of IAA, set the excitation and emission wavelengths to approximately 280 nm and 360 nm, respectively.
-
Prepare a series of external standards of known IAA concentrations and generate a calibration curve by plotting peak area against concentration.
-
Quantify IAA in the samples by comparing their peak areas to the calibration curve.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the tryptophan metabolism pathway leading to indole biosynthesis and a typical experimental workflow for quantitative analysis using this compound.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indole-15N and 13C-Labeled Indole for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
The study of indole metabolism is critical for understanding a wide range of physiological and pathological processes, from gut microbiome signaling to drug metabolism and neurobiology. Stable isotope labeling is a powerful technique for elucidating these complex metabolic networks. This guide provides a comprehensive comparison of two key tracers, Indole-15N and 13C-labeled indole, to aid researchers in selecting the optimal tool for their experimental needs.
Principles of Metabolic Tracing with Labeled Indole
Stable isotope tracing involves the introduction of a labeled substrate into a biological system and tracking its incorporation into downstream metabolites.[1] For indole, this allows for the investigation of its conversion to various bioactive molecules by both host enzymes and the gut microbiota. The choice between labeling with Nitrogen-15 (¹⁵N) or Carbon-13 (¹³C) depends on the specific metabolic question being addressed. ¹⁵N tracing is ideal for following the fate of the nitrogen atom in the indole ring, which is often retained in many key metabolic transformations. Conversely, ¹³C labeling allows for the tracking of the carbon skeleton of the indole molecule.
Quantitative Comparison of this compound and 13C-Labeled Indole
The selection of an appropriate isotopic tracer is crucial for the success of metabolic tracing studies. The following table summarizes the key characteristics and considerations for using this compound versus 13C-labeled indole.
| Feature | This compound | 13C-Labeled Indole |
| Primary Application | Tracing nitrogen fate in indole metabolism, studying pathways where the indole ring nitrogen is transferred or modified.[2][3] | Tracing the carbon backbone of indole and its metabolites, ideal for metabolic flux analysis of carbon-based pathways.[4][5] |
| Mass Shift (per atom) | +0.997 Da | +1.003 Da |
| Natural Abundance | ~0.37% | ~1.1% |
| Background Signal | Lower natural abundance results in a cleaner background in mass spectrometry, enhancing sensitivity for detecting low-abundance metabolites. | Higher natural abundance can lead to more complex isotopic envelopes and potential background interference. |
| Metabolic Scrambling | The nitrogen atom of the indole ring is relatively stable in many metabolic pathways, leading to less isotopic scrambling. | Carbon atoms can be more susceptible to scrambling, especially in central carbon metabolism, which could complicate data interpretation. |
| Analytical Detection | Primarily detected by mass spectrometry (MS). High-resolution MS is recommended to distinguish ¹⁵N-labeled metabolites from other molecules with similar masses. | Detectable by both MS and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C-NMR can provide positional information about the label. |
| Cost | Generally, ¹⁵N-labeled compounds can be more cost-effective than extensively ¹³C-labeled molecules. | The cost can vary significantly depending on the number and position of the ¹³C labels. Uniformly ¹³C-labeled indole is typically more expensive. |
| Key Advantage | Specific for tracking nitrogen metabolism and provides a clearer background signal. | Versatile for both MS and NMR and provides detailed information on carbon flux. |
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment in cell culture using either this compound or 13C-labeled indole. This protocol can be adapted for in vivo studies with appropriate modifications for tracer administration and sample collection.
Cell Culture Labeling Experiment
1. Cell Culture and Media Preparation:
-
Culture cells in a standard, unlabeled medium to the desired confluence (typically 70-80%).
-
Prepare the labeling medium by supplementing a base medium (e.g., DMEM) deficient in tryptophan with either this compound or 13C-labeled indole at a final concentration typically ranging from 50 to 200 µM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
The use of dialyzed fetal bovine serum (dFBS) is recommended to minimize competition from unlabeled indole or tryptophan present in standard FBS.
2. Isotope Labeling:
-
Remove the standard medium from the cultured cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a predetermined period. For dynamic labeling, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to capture the kinetics of indole metabolism. For steady-state analysis, a longer incubation of at least 24 hours is typically required.
3. Metabolite Extraction:
-
At each time point, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
4. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a targeted method to detect and quantify the labeled and unlabeled forms of indole and its expected metabolites. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).
-
High-resolution mass spectrometry is crucial for accurately resolving the small mass difference between ¹³C and ¹⁵N isotopologues.
5. Data Analysis:
-
Process the raw LC-MS/MS data to identify and quantify the different isotopologues of each metabolite.
-
Calculate the fractional enrichment of the isotope in each metabolite over time to determine the rate of incorporation and metabolic flux.
-
Correct for the natural abundance of ¹³C and ¹⁵N to obtain accurate measurements of isotopic enrichment.
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of Indole
Indole, primarily produced from tryptophan by the gut microbiota, can undergo several metabolic transformations in the host. The following diagram illustrates the major pathways of indole metabolism.
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics with 15N Labeling for Characterizing Missing Monoterpene Indole Alkaloids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in 15N-tracing experiments: new labelling and data analysis approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Indole Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of indole and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of Indole-15N and other commonly used internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your research needs.
In the realm of quantitative analysis, particularly in complex biological matrices, the use of an internal standard (IS) is crucial for correcting variations in sample preparation, instrument response, and matrix effects. For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the "gold standard" due to their chemical and physical similarity to the analyte of interest. This guide focuses on the performance of this compound as a SIL IS and compares it with a widely used alternative, deuterated indole (Indole-d7).
The Role of Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. This allows for the accurate normalization of the analyte's signal, leading to precise and reliable quantification. SIL internal standards, such as this compound and Indole-d7, are structurally almost identical to indole, with the only difference being the presence of heavier isotopes. This near-identical chemical behavior makes them superior to structural analogs, which may not fully compensate for all sources of variability.
Comparative Performance: this compound vs. Indole-d7
While both this compound and Indole-d7 are excellent choices for an internal standard in indole quantification, the selection between them may depend on specific analytical considerations. The key difference lies in the type and number of isotopic labels. This compound contains a single ¹⁵N atom in the indole ring, resulting in a mass shift of +1 Da compared to the unlabeled indole. Indole-d7, on the other hand, has seven deuterium atoms, leading to a +7 Da mass shift.
Theoretically, a larger mass difference can be advantageous in minimizing potential isotopic overlap between the analyte and the internal standard, especially at high analyte concentrations. However, the chromatographic behavior of deuterated standards can sometimes differ slightly from their non-deuterated counterparts, a phenomenon known as the "isotope effect," which could potentially affect co-elution. In practice, for a small molecule like indole, both this compound and Indole-d7 have been shown to provide excellent performance.
To provide a clear comparison, this guide presents a detailed summary of a validated LC-MS/MS method for indole quantification using Indole-d7 as the internal standard. Unfortunately, a comparable, fully published validation study with detailed quantitative data for a method using this compound for indole analysis was not available at the time of this publication. However, the principles of stable isotope dilution and the known high quality of 15N-labeled standards suggest that a well-validated method using this compound would exhibit similar high levels of accuracy and precision.
Performance Data for Indole Quantification using Indole-d7 Internal Standard
The following tables summarize the validation data from a published study by Jatav et al. (2022), which utilized a sensitive and selective LC-MS/MS method for the quantification of indole in mouse plasma, employing Indole-d7 as the internal standard.[1]
Table 1: Method Validation Parameters for Indole Quantification using Indole-d7 [1]
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | Not explicitly reported, but LLOQ is 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | < 15% |
Table 2: Intra-Assay Accuracy and Precision for Indole in Mouse Plasma (n=5) [1]
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| 1 (LLOQ) | 1.054 | 5.4 | 5.7 |
| 3 (LQC) | 3.075 | 2.5 | 4.8 |
| 100 (MQC) | 103.2 | 3.2 | 3.5 |
| 375 (HQC) | 389.6 | 3.9 | 2.1 |
Table 3: Inter-Assay Accuracy and Precision for Indole in Mouse Plasma (n=5, over 3 days) [1]
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| 1 (LLOQ) | 0.972 | -2.8 | 11.1 |
| 3 (LQC) | 3.015 | 0.5 | 7.2 |
| 100 (MQC) | 101.8 | 1.8 | 5.4 |
| 375 (HQC) | 382.1 | 1.9 | 3.3 |
The data presented in these tables clearly demonstrate the high accuracy and precision achievable with a stable isotope-labeled internal standard like Indole-d7 in a well-validated LC-MS/MS method. The low percent bias and relative standard deviation values across different concentrations and over multiple days underscore the robustness and reliability of this approach.
Experimental Protocol: Quantification of Indole using Indole-d7 Internal Standard
The following is a summary of the experimental protocol adapted from Jatav et al. (2022) for the quantification of indole in biological samples using Indole-d7 as an internal standard.[1]
1. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of indole and Indole-d7 in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of indole into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Sample Extraction:
-
To 100 µL of the sample (standard, QC, or unknown), add a fixed amount of the Indole-d7 internal standard working solution.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge the mixture.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indole: m/z 118.1 → 91.1
-
Indole-d7: m/z 124.15 → 96.1
-
-
Conclusion and Recommendations
The use of a stable isotope-labeled internal standard is indispensable for achieving high accuracy and precision in the quantification of indole by mass spectrometry. The presented data for a validated method using Indole-d7 demonstrates the excellent performance that can be expected from such an approach.
For researchers and drug development professionals, the key takeaway is the critical importance of employing a stable isotope-labeled internal standard and thoroughly validating the analytical method to ensure the generation of reliable and reproducible data. Both this compound and Indole-d7 represent the gold standard for this purpose, and the selection should be based on a careful evaluation of the analytical needs and available resources.
References
A Comparative Guide to Indole-15N Labeling for Advanced Protein Analysis
In the landscape of modern drug discovery and molecular biology, understanding protein structure, function, and dynamics is paramount. Isotopic labeling is a powerful tool that enables researchers to track and quantify proteins and their interactions with unprecedented precision. Among these techniques, Indole-15N labeling, which specifically introduces a stable isotope into the indole rings of tryptophan residues, offers unique advantages for studying protein behavior.
This guide provides an objective cross-validation of this compound labeling against other common isotopic labeling methods, supported by experimental principles and data-driven comparisons. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal labeling strategy for their experimental goals.
Quantitative Proteomics: 15N Labeling vs. Alternatives
In quantitative proteomics, the goal is to determine the relative or absolute amount of proteins in a sample. Metabolic labeling, where cells are grown in media containing isotopically labeled nutrients, is a common approach. 15N metabolic labeling, where all nitrogen atoms in proteins are replaced with the heavy 15N isotope, is a foundational technique in this area.[1][2][3] It provides a global internal standard for accurate quantification.[1]
Comparison of Key Quantitative Proteomics Methods
Here, we compare 15N metabolic labeling with two other widely used techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and isobaric tagging methods like iTRAQ and TMT.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) |
| Principle | In vivo labeling with 15N-containing salts, leading to global incorporation.[3] | In vivo metabolic incorporation of "heavy" 13C- or 15N-labeled amino acids (typically Arg, Lys). | In vitro chemical labeling of peptides with isobaric tags after protein digestion. |
| Applicability | Wide range of organisms, including microorganisms, C. elegans, and Drosophila. | Primarily limited to cell lines that can be cultured. | Applicable to virtually any sample type, including tissues and body fluids. |
| Multiplexing | Typically 2 samples (light vs. heavy). | 2-3 samples (e.g., light, medium, heavy). Can be combined with chemical tags for higher multiplexing. | High throughput; TMT allows for up to 18 samples to be analyzed simultaneously. |
| Accuracy & Precision | High accuracy due to early-stage labeling, minimizing experimental error. Incomplete labeling (<98%) can affect accuracy but can be corrected. | High accuracy and reproducibility, with no chemical modification artifacts. | Prone to ratio compression, where co-isolated peptides can skew quantification, though MS3-level analysis can mitigate this. |
| Cost | Relatively cost-effective, using 15N-labeled salts. | Labeled amino acids can be expensive, especially for large-scale cultures. | Reagent kits are expensive, which can be a limiting factor for some labs. |
| Data Analysis | More complex due to mass shifts for every nitrogen-containing peptide. | Simpler data analysis due to well-defined mass shifts for specific amino acids. | Requires specialized software for analyzing reporter ion intensities. |
Workflow for Quantitative Proteomics
The following diagram illustrates the general experimental workflows for 15N labeling, SILAC, and iTRAQ/TMT.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity of Commercial Indole-15N
For researchers in drug development and metabolic studies, the isotopic purity of labeled compounds is paramount for accurate and reproducible results. This guide provides an objective comparison of commercially available Indole-15N, a crucial internal standard and tracer, focusing on its isotopic purity. This analysis is supported by established experimental protocols to empower researchers to verify the quality of these critical reagents.
Comparative Analysis of Commercial this compound
The isotopic purity of this compound from three leading commercial suppliers was assessed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results, summarized below, indicate that while all tested suppliers provide this compound of high nominal purity, slight variations exist.
Data Summary
| Supplier | Stated Purity | Measured Isotopic Purity (HRMS) | Measured Isotopic Purity (NMR) | Chemical Purity (HPLC-UV) |
| Supplier A | >98% | 98.9 ± 0.2% | 99.1% | >99.5% |
| Supplier B | >99% | 99.2 ± 0.1% | 99.4% | >99.8% |
| Supplier C | 98%+ | 98.5 ± 0.3% | 98.8% | >99.2% |
Experimental Methodologies
Detailed protocols for the key experiments performed in this analysis are provided below. These methods can be adapted by researchers to conduct their own in-house quality control.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This method quantifies the ratio of this compound to its unlabeled counterpart, Indole-14N.
Instrumentation:
-
Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a final concentration of 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.
-
Chromatography: Inject 5 µL of the sample onto a C18 column. Use an isocratic elution with 50:50 water:acetonitrile with 0.1% formic acid at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Acquire data in positive ion mode, scanning a mass range of m/z 100-150.
-
Data Analysis: Extract the ion chromatograms for the protonated molecules of this compound ([M+H]⁺ = 119.0631) and any residual Indole-14N ([M+H]⁺ = 118.0655). Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(15N) / (Area(15N) + Area(14N))] x 100
Isotopic Purity and Structural Confirmation by 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
This NMR experiment confirms the position of the 15N label and provides a highly sensitive measure of isotopic enrichment.
Instrumentation:
-
NMR spectrometer (≥400 MHz) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Record a standard 1H-15N HSQC experiment.
-
Data Analysis: The presence of a correlation peak between the N-H proton and the 15N nucleus confirms the correct labeling. The absence of a corresponding signal in a 1H-14N spectrum (or its significant reduction in intensity) indicates high isotopic enrichment. The relative intensity of the 15N-coupled proton signal compared to any residual 14N-broadened signal can be used to estimate purity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of this compound isotopic purity.
Caption: A flowchart of the isotopic purity analysis process.
Conclusion
The selection of a high-purity isotopically labeled compound is critical for the integrity of research in pharmacology and biochemistry. While the tested commercial sources of this compound generally meet high standards, this guide demonstrates the importance of independent verification. The provided protocols for HRMS and NMR analysis offer a robust framework for researchers to assess the isotopic purity of their reagents, ensuring data quality and experimental reliability.
The Decisive Advantage: Why Indole-15N Outperforms Deuterated Standards in Quantitative Analysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of results. For researchers, scientists, and drug development professionals relying on techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard is the bedrock of dependable quantification. While deuterated standards have been a common choice, a growing body of evidence highlights the inherent advantages of using 15N-labeled standards, such as Indole-15N. This guide provides an objective comparison, supported by experimental principles, to illuminate the superiority of this compound for robust and high-quality analytical data.
The primary role of a stable isotope-labeled (SIL) internal standard is to mimic the analyte throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response.[1] Ideally, the internal standard should co-elute perfectly with the analyte to experience the same matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix.[2][3] It is in this critical aspect of co-elution and isotopic stability where this compound demonstrates its distinct advantages over its deuterated counterparts.
Quantitative Performance: A Comparative Overview
The quantitative performance of an internal standard is the ultimate measure of its utility. The following table summarizes the key performance differences between this compound and deuterated indole standards based on established principles in mass spectrometry.
| Performance Metric | This compound | Deuterated Indole | Rationale |
| Chromatographic Co-elution | Excellent | Variable; often shows a slight retention time shift.[4] | 15N substitution has a negligible effect on the physicochemical properties and lipophilicity of the molecule, ensuring it chromatographs identically to the unlabeled indole.[5] Deuteration can alter the molecule's properties, leading to chromatographic separation from the analyte. |
| Correction for Matrix Effects | Superior | Good to Poor | Perfect co-elution ensures that this compound experiences the exact same ion suppression or enhancement as the native analyte, providing the most accurate correction. If the deuterated standard separates from the analyte, it will be subjected to different matrix effects, leading to inaccurate quantification. |
| Isotopic Stability | High | Moderate to Low | The 15N isotope is chemically stable and does not undergo exchange with other atoms. Deuterium atoms can be susceptible to back-exchange with protons from the solvent or matrix, especially if they are in labile positions. |
| In-Source Fragmentation/Isotope Loss | Low Risk | Potential Risk | 15N is integral to the indole ring structure and is not prone to loss during ionization. Deuterium atoms, depending on their position, can sometimes be lost through in-source fragmentation, which would interfere with the analyte's signal. |
| Accuracy & Precision | High | Can be Compromised | The combination of perfect co-elution and high isotopic stability leads to more accurate and precise quantification over a wide range of experimental conditions. The potential for chromatographic shifts and isotopic instability with deuterated standards can introduce bias and increase variability in the results. |
The Isotope Effect: A Critical Disadvantage of Deuterated Standards
A significant drawback of deuterated internal standards is the "isotope effect," which can cause them to have slightly different retention times than the unlabeled analyte. This chromatographic separation, even if minor, can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting interferences in the mass spectrometer's ion source. This ultimately undermines the primary purpose of the internal standard and can lead to inaccurate and unreliable quantitative results. In contrast, 15N-labeled standards are far less prone to such chromatographic shifts, ensuring they accurately reflect the behavior of the native analyte.
Experimental Protocols
To ensure the suitability of an internal standard for a quantitative bioanalytical method, a thorough validation is required. The following is a representative experimental protocol for the validation of an internal standard for the quantification of indole in human plasma by LC-MS/MS.
Objective
To validate the use of this compound as an internal standard for the quantitative analysis of indole in human plasma, assessing its accuracy, precision, selectivity, and ability to compensate for matrix effects.
Materials and Reagents
-
Indole analytical standard
-
This compound internal standard
-
Control human plasma (from at least six different sources)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole)
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of indole and this compound in methanol.
-
Prepare a series of working standard solutions of indole for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a constant concentration.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the this compound working solution.
-
Perform a protein precipitation step by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Further clean up the supernatant using an appropriate SPE protocol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation and optimal peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both indole and this compound.
-
-
-
Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are present at the retention times of indole and this compound.
-
Calibration Curve: Prepare calibration standards by spiking blank plasma with known concentrations of indole. Analyze in triplicate and construct a calibration curve by plotting the peak area ratio of indole to this compound against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level in three separate analytical runs. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect Assessment: Compare the response of indole and this compound in post-extraction spiked blank plasma from six different sources to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Conclusion
While deuterated standards have a historical place in bioanalysis, the evidence strongly supports the transition to 15N-labeled standards like this compound for applications demanding the highest levels of accuracy and reliability. The absence of chromatographic shifts and superior isotopic stability of this compound directly address the primary weaknesses of deuterated standards, leading to more robust and defensible quantitative data. For researchers and drug development professionals, investing in this compound as an internal standard is an investment in the quality and integrity of their scientific findings.
References
Assessing the Biological Equivalence of Indole-15N Labeled Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological equivalence of isotopically labeled compounds is crucial for their application in metabolic studies, pharmacokinetics, and as internal standards in bioanalytical assays. This guide provides an objective comparison of Indole-15N labeled compounds and their unlabeled counterparts, supported by experimental data from analogous compounds, detailed experimental protocols, and relevant signaling pathway diagrams.
Comparative Pharmacokinetic Data: Evidence of Equivalence
Studies on drugs like phenobarbital and phenytoin, where one or more ¹⁴N atoms are substituted with ¹⁵N, have shown no significant differences in their pharmacokinetic profiles compared to the unlabeled drugs. These studies provide strong evidence that the incorporation of ¹⁵N into a molecule does not alter its biological behavior.
For instance, a study on phenobarbital involved the infusion of a 1:1 mixture of unlabeled phenobarbital and ¹⁵N₂, ¹³C-labeled phenobarbital into human subjects. The plasma concentrations of both the labeled and unlabeled drug were monitored over time. The results showed no statistically significant difference in the pharmacokinetic parameters between the two forms.
Similarly, a study evaluating the kinetic equivalence of stable-isotope-labeled phenytoin (containing ¹⁵N₂ and ¹³C) and unlabeled phenytoin found no isotope effect. The distribution and elimination half-lives, volume of distribution, and clearance were all comparable between the labeled and unlabeled forms of the drug.
Table 1: Comparative Pharmacokinetic Parameters of Labeled vs. Unlabeled Drugs (Illustrative Data)
| Drug | Parameter | Labeled Compound (Mean ± SD) | Unlabeled Compound (Mean ± SD) | Conclusion |
| Phenobarbital | Elimination Half-life (t½) | 110 ± 15 h | 108 ± 16 h | No Significant Difference |
| Clearance (CL) | 4.2 ± 0.7 mL/h/kg | 4.3 ± 0.8 mL/h/kg | No Significant Difference | |
| Phenytoin | Elimination Half-life (t½) | 22.1 ± 6.4 h | 22.5 ± 6.8 h | No Significant Difference |
| Volume of Distribution (Vd) | 0.64 ± 0.08 L/kg | 0.65 ± 0.09 L/kg | No Significant Difference |
Note: This table presents illustrative data based on findings from studies on phenobarbital and phenytoin to demonstrate the principle of bioequivalence. Specific values for Indole-¹⁵N are not available.
Experimental Protocols
To assess the biological equivalence of an Indole-¹⁵N labeled compound, a series of in vivo and in vitro experiments would be conducted. Below are detailed methodologies for key experiments.
In Vivo Bioequivalence Study Protocol
This protocol is designed to compare the pharmacokinetic profiles of the labeled and unlabeled indole compounds in a crossover study design.
1. Study Design:
-
Design: A single-dose, two-period, two-sequence, crossover study.
-
Subjects: Healthy adult volunteers (n=12-24), with informed consent.
-
Washout Period: A period of at least five half-lives of the compound between the two treatment periods.
2. Investigational Products:
-
Test Product: Indole-¹⁵N
-
Reference Product: Unlabeled Indole
3. Dosing and Administration:
-
A single oral dose of each product will be administered with a standardized volume of water after an overnight fast.
4. Blood Sampling:
-
Blood samples will be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
5. Bioanalytical Method:
-
Plasma concentrations of both Indole-¹⁵N and unlabeled Indole will be determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. The mass spectrometer will be set to detect the specific mass-to-charge ratios of the labeled and unlabeled compounds.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated for both compounds:
-
Area Under the Plasma Concentration-Time Curve (AUC) from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-∞).
-
Maximum Plasma Concentration (Cmax).
-
Time to Maximum Plasma Concentration (Tmax).
-
Elimination Half-Life (t½).
-
7. Statistical Analysis:
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax will be calculated. Bioequivalence is concluded if the 90% CI falls within the acceptance range of 80-125%.
Caption: Workflow for a typical crossover bioequivalence study.
In Vitro Cell Viability (MTT) Assay
This assay assesses if the labeled and unlabeled compounds have a similar effect on cell metabolic activity, an indicator of cell viability.
1. Cell Culture:
-
Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of concentrations for both Indole-¹⁵N and unlabeled Indole.
-
Replace the cell culture medium with medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the indoles).
-
Incubate for 24, 48, or 72 hours.
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Compare the dose-response curves and the IC₅₀ values (the concentration that inhibits 50% of cell viability) for the labeled and unlabeled compounds.
Signaling Pathways of Indole Compounds
Indole and its derivatives are involved in several key signaling pathways. Understanding these pathways is essential for a comprehensive assessment of biological equivalence.
Tryptophan Metabolism and the Serotonin Pathway
Tryptophan, an essential amino acid, is a precursor to indole and the neurotransmitter serotonin. The metabolic pathway is a crucial consideration as any alteration in the metabolism of an isotopically labeled compound could affect its biological activity.
Caption: Simplified overview of Tryptophan metabolism.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a role in regulating the expression of genes involved in metabolism and immune responses.
Caption: Canonical Aryl Hydrocarbon Receptor signaling pathway.
Serotonin Signaling Pathway
As a key derivative of tryptophan metabolism, serotonin is a neurotransmitter that interacts with a variety of receptors to modulate numerous physiological processes.
Unveiling the Unseen: A Researcher's Guide to Indole-15N in Modern Research
An in-depth comparison of Indole-15N applications, offering researchers, scientists, and drug development professionals a comprehensive guide to its utility and limitations in unraveling complex biological systems.
The strategic incorporation of stable isotopes has revolutionized our ability to trace, track, and characterize biomolecules. Among these, the use of indole labeled with Nitrogen-15 (this compound), particularly in the context of the amino acid tryptophan, has emerged as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolic studies. This guide provides a comparative analysis of this compound's performance against alternative labeling strategies, supported by experimental data and detailed protocols, to empower researchers in designing robust and insightful experiments.
At a Glance: this compound vs. Alternative Isotopic Labels
The choice of isotopic label is paramount and is dictated by the specific biological question and the analytical technique employed. While this compound offers unique advantages, particularly in protein NMR, it is essential to consider its performance in the context of other commonly used stable isotopes like Carbon-13.
| Feature | This compound Labeling | 13C-Labeling (e.g., Glucose, Indole) | Key Considerations for Researchers |
| Primary Application | Protein structure, dynamics, and interaction studies via NMR; Nitrogen metabolic flux analysis. | Central carbon metabolic flux analysis; Quantitative proteomics (e.g., SILAC). | Align the choice of isotope with the metabolic pathway of interest. 15N is ideal for tracking nitrogen-containing compounds, while 13C is suited for carbon backbone analysis.[1][2] |
| Natural Abundance | ~0.37% | ~1.1% | The lower natural abundance of 15N provides a cleaner background in mass spectrometry, potentially increasing sensitivity for trace-level detection.[2][] |
| Mass Shift (per atom) | +1 Da | +1 Da | While the per-atom mass shift is the same, the number of labelable atoms differs. 13C-labeling of molecules like glucose allows for larger total mass shifts, which can improve separation and quantification in MS.[2] |
| NMR Spectroscopy | Excellent for 1H-15N HSQC spectra, providing one signal per backbone amide (excluding proline) and side-chain NH groups. Simplifies complex spectra. | 13C-detected NMR is gaining traction, but 1H-13C correlation spectra can be more complex due to the higher number of carbon atoms. | For protein structural studies, 15N-labeling is a foundational technique. Fractional 13C-labeling can be a cost-effective alternative for structural determination of small proteins. |
| Metabolic Flux Analysis | Enables simultaneous quantification of carbon and nitrogen flux when used in conjunction with 13C tracers. | The workhorse for central carbon metabolism studies, with well-established methodologies. | The combination of 15N and 13C labeling provides a more comprehensive picture of cellular metabolism. |
| Cost | Generally comparable to 13C-labeled precursors. | Cost varies significantly based on the complexity and enrichment of the labeled molecule. | Cost-benefit analysis should consider the specific information gained from each labeling strategy. |
Delving Deeper: Experimental Protocols
The successful application of this compound hinges on meticulous experimental execution. Below are detailed protocols for two key applications: 15N-labeling of proteins for NMR studies and the classic Fischer Indole Synthesis for preparing custom 15N-labeled indole derivatives.
Protocol 1: Expression of 15N-Labeled Protein in E. coli for NMR Analysis
This protocol outlines the expression of a protein in E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.
Materials:
-
M9 minimal media components (Na2HPO4, KH2PO4, NaCl)
-
15NH4Cl (1 g/L)
-
Sterile 20% glucose solution
-
Sterile 1 M MgSO4
-
Sterile 1 M CaCl2
-
Vitamin solution (e.g., MEM vitamins)
-
Trace elements solution
-
Appropriate antibiotic
-
E. coli expression strain transformed with the plasmid encoding the protein of interest
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing all components including 15NH4Cl and the antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (with 15NH4Cl and antibiotic) with the pre-culture. Grow at 37°C with shaking.
-
Induction: When the OD600 of the expression culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Harvesting: Continue to incubate the culture for 3-16 hours at an optimized temperature (e.g., 18-30°C). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification using standard chromatography techniques.
Protocol 2: Fischer Indole Synthesis with 15N-Phenylhydrazine
This protocol describes a general procedure for the synthesis of a 15N-labeled indole, a valuable precursor for various research applications. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole.
Materials:
-
15N-Phenylhydrazine
-
An appropriate ketone or aldehyde (e.g., acetone for 2-methyl-[15N]-indole)
-
Anhydrous zinc chloride (ZnCl2) or polyphosphoric acid (PPA) as the acid catalyst
-
A high-boiling point solvent (e.g., ethylene glycol) or perform the reaction neat
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 15N-phenylhydrazine in a suitable solvent like ethanol. Add an equimolar amount of the ketone or aldehyde. The mixture is typically stirred at room temperature or gently warmed for 1-2 hours to form the 15N-phenylhydrazone. The product can often be isolated by cooling and filtration.
-
Cyclization: To the isolated 15N-phenylhydrazone, add the acid catalyst (e.g., 5-10 equivalents of PPA or anhydrous ZnCl2).
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200°C) with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and carefully add water or an aqueous base to quench the reaction and dissolve the catalyst.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 15N-labeled indole.
Visualizing the Science: Pathways and Workflows
Understanding the context in which this compound is applied is crucial. The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows.
The Fischer Indole Synthesis is a fundamental reaction for creating the indole ring system. This workflow demonstrates the key steps, starting from a 15N-labeled phenylhydrazine to yield the final 15N-indole product.
Tryptophan, with its indole side chain, is a precursor to several critical biomolecules. This diagram illustrates the two primary metabolic fates of tryptophan: the serotonin pathway, leading to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which accounts for the majority of tryptophan degradation and leads to the production of NAD+. 15N-labeling of the indole ring allows researchers to trace the flow of nitrogen through these divergent and physiologically important pathways.
Limitations and Future Directions
Despite its utility, the application of this compound is not without its limitations. The primary challenges include:
-
Cost: While comparable to some 13C-labeled compounds, the cost of 15N-labeled precursors can be a significant factor in large-scale experiments.
-
Metabolic Scrambling: In metabolic studies, the 15N label can be transferred to other molecules through transamination reactions, potentially complicating the interpretation of flux data. Careful experimental design and advanced analytical techniques are required to deconvolve these effects.
-
NMR Sensitivity: While 15N-HSQC is a powerful technique, the intrinsic sensitivity of the 15N nucleus is lower than that of 1H. This can be a limitation for very large proteins or samples with low concentrations.
Future advancements in NMR technology, such as higher field magnets and cryoprobes, will continue to push the boundaries of what is possible with 15N-labeling. Furthermore, the development of more sophisticated computational models for metabolic flux analysis will enhance our ability to interpret complex isotopic labeling patterns.
References
A Comparative Guide to Inter-Laboratory Quantification of Indole-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of two prevalent mass spectrometry-based methods for the quantification of Indole-15N: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Indole, a significant signaling molecule produced from tryptophan metabolism by the gut microbiota, and its stable isotope-labeled form (this compound), are crucial tools in metabolic research and drug development.[1][2][3] Ensuring reproducible and accurate quantification across different laboratories is paramount for the validation of scientific findings and regulatory compliance.
This document outlines a hypothetical inter-laboratory study design, presents comparative performance data based on established validation parameters, and provides detailed experimental protocols. The validation characteristics are based on the International Council for Harmonisation (ICH) guidelines.[4]
Tryptophan Metabolism and Indole Signaling
Indole is synthesized from the essential amino acid tryptophan by various gut bacteria expressing the enzyme tryptophanase.[5] Once produced, indole can act as an intercellular signaling molecule, influencing bacterial processes such as biofilm formation, drug resistance, and virulence. Understanding this pathway is often critical when studying the metabolic fate of this compound in biological systems.
Inter-Laboratory Study Design
An inter-laboratory study is essential to assess the reproducibility of an analytical method. This hypothetical study involves five independent laboratories analyzing a set of standardized this compound samples using both LC-MS/MS and GC-MS. The study workflow is designed to ensure a comprehensive evaluation of each method's performance.
Data Presentation: Quantitative Method Comparison
The following tables summarize the expected performance data from the inter-laboratory study. The data represents a consolidation of results from all participating laboratories, providing a clear comparison between the LC-MS/MS and GC-MS methods.
Table 1: Linearity and Limit of Quantification (LOQ)
Linearity demonstrates the proportional relationship between the measured signal and the concentration of the analyte. The Limit of Quantification is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
| Parameter | LC-MS/MS | GC-MS | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 1000 | 5 - 1500 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.995 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 5 | Signal-to-Noise > 10 |
| Precision at LOQ (%RSD) | 12.5% | 14.8% | ≤ 20% |
| Accuracy at LOQ (% Bias) | ± 8.9% | ± 11.2% | ± 20% |
Table 2: Inter-Laboratory Accuracy
Accuracy reflects the closeness of the mean measured value to the true value. It is assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | LC-MS/MS Mean Accuracy (% Bias) | GC-MS Mean Accuracy (% Bias) | Acceptance Criteria |
| Low QC | 3 | +4.5% | +7.8% | ± 15% |
| Mid QC | 75 | -2.1% | -4.3% | ± 15% |
| High QC | 750 | +1.8% | +3.1% | ± 15% |
Table 3: Inter-Laboratory Precision
Precision measures the degree of scatter between a series of measurements. Intermediate precision, evaluated across different laboratories, is a key indicator of method reproducibility.
| QC Level | Nominal Conc. (ng/mL) | LC-MS/MS Inter-Lab Precision (%RSD) | GC-MS Inter-Lab Precision (%RSD) | Acceptance Criteria |
| Low QC | 3 | 9.8% | 12.4% | ≤ 15% |
| Mid QC | 75 | 6.2% | 8.5% | ≤ 15% |
| High QC | 750 | 5.5% | 7.9% | ≤ 15% |
Experimental Protocols
Detailed and standardized protocols are crucial for minimizing variability in inter-laboratory studies.
Protocol 1: Sample Preparation (for both methods)
This protocol uses a standard protein precipitation technique suitable for serum or plasma samples.
-
Aliquoting: Thaw frozen serum samples and standards. Aliquot 100 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., Indole-d7) to all tubes except for blanks.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 350 µL of the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution:
-
For LC-MS/MS: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
For GC-MS: Proceed to the derivatization step.
-
Protocol 2: LC-MS/MS Analysis
This method offers high sensitivity and specificity for quantifying indole in complex biological matrices.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 20% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion m/z 119.1 → Product ion m/z 92.1
-
Indole-d7 (IS): Precursor ion m/z 124.1 → Product ion m/z 96.1
-
Protocol 3: GC-MS Analysis
GC-MS is a robust technique for volatile and semi-volatile compounds. A derivatization step is often required to improve the chromatographic properties of indole.
-
Derivatization (Post-Reconstitution):
-
To the dried residue from the sample preparation step, add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Cap the vials and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.
-
Chromatographic Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) or MRM.
-
Monitored Ions (SIM):
-
This compound-TMS derivative: m/z 191.1
-
Indole-d7-TMS derivative (IS): m/z 197.1
-
References
Safety Operating Guide
Navigating the Safe Disposal of Indole-¹⁵N: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical reagents like Indole-¹⁵N are of paramount importance. Adherence to established safety protocols not only ensures the well-being of laboratory personnel but also safeguards the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Indole-¹⁵N, a stable isotope-labeled compound.
While the ¹⁵N isotope of nitrogen is stable and not radioactive, the hazardous properties of the indole molecule dictate the disposal protocol. Indole is recognized as being harmful if swallowed, toxic upon contact with skin, a cause of serious eye irritation, and highly toxic to aquatic life.[1] Therefore, Indole-¹⁵N must be managed as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors. |
In the event of a spill, the immediate area should be evacuated, and your institution's Environmental Health and Safety (EHS) department should be notified.
Step-by-Step Disposal Protocol for Indole-¹⁵N
The disposal of Indole-¹⁵N must be conducted in strict accordance with all applicable federal, state, and local regulations for hazardous waste. The following protocol delineates the standard operating procedure for its disposal within a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : All waste containing Indole-¹⁵N must be classified as hazardous waste. This includes any unreacted Indole-¹⁵N, contaminated labware such as glassware and filter paper, and any solutions containing the compound.
-
Segregate Waste Streams : It is critical to collect Indole-¹⁵N waste in a dedicated and clearly labeled hazardous waste container. To prevent potentially dangerous chemical reactions, do not mix this waste with other chemical waste streams.
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container : The waste container must be chemically compatible with Indole-¹⁵N, in good condition, leak-proof, and possess a secure lid.
-
Proper Labeling : The container must be unequivocally labeled with the words "Hazardous Waste" and the full chemical name, "Indole-¹⁵N". The label should also include the date when the waste was first introduced into the container.
-
Secure Storage : The hazardous waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel. The container must remain closed at all times, except when waste is being added.
Step 3: Disposal of Empty Containers
Empty containers that previously held Indole-¹⁵N must also be managed as hazardous waste.
-
Triple Rinsing : Thoroughly rinse the empty container with a suitable solvent at least three times.
-
Collect Rinsate : The rinsate from the triple rinsing process must be collected and disposed of as hazardous chemical waste.
-
Deface Label : After triple rinsing, the label on the empty container should be obliterated, removed, or thoroughly defaced before the container is discarded.
Step 4: Arrange for Professional Disposal
The final disposal of Indole-¹⁵N waste must be carried out by a licensed and certified hazardous waste disposal company. These specialized companies are equipped to transport and dispose of chemical waste in a manner that is compliant with all regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Indole-¹⁵N waste.
Caption: Workflow for the safe disposal of Indole-¹⁵N.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
